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Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of Hydrogen Bond Donor Sites in 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Executive Summary In medicinal chemistry and rational drug design, the mapping of hydrogen bond donor (HBD) and acceptor (HBA) sites is paramount for predicting pharmacokinetics, receptor binding affinity, and overall mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and rational drug design, the mapping of hydrogen bond donor (HBD) and acceptor (HBA) sites is paramount for predicting pharmacokinetics, receptor binding affinity, and overall molecular behavior. 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a synthetic organic compound characterized by a cycloalkane core substituted with both a tertiary alcohol and a primary aliphatic amine[1]. This whitepaper provides an in-depth technical analysis of the hydrogen bond donor sites within this molecule, detailing the structural causality of its interactions and outlining self-validating experimental protocols for analytical verification.

Molecular Architecture & Donor Mapping

The pharmacological viability of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is heavily dictated by its heteroatomic functional groups, which serve as the primary vectors for intermolecular interactions[2].

A hydrogen bond donor requires a hydrogen atom covalently bound to a highly electronegative atom (typically Nitrogen, Oxygen, or Fluorine). The electronegativity differential creates a strong bond dipole, leaving the hydrogen atom with a partial positive charge ( δ+ ) capable of interacting with the electron lone pairs of a hydrogen bond acceptor.

In 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, we identify three distinct neutral hydrogen bond donor sites :

  • Tertiary Alcohol (-OH) at Cyclohexane C1: Contributes one HBD. The steric bulk of the cyclohexane ring restricts the rotational freedom of this hydroxyl group, often locking it into specific binding conformations.

  • Primary Amine (-NH2) at Pentyl C1: Contributes two HBDs. Because it is situated on a flexible aliphatic chain, this group can sweep a larger conformational volume to engage with receptor targets.

Physiological State Dynamics (Expert Insight)

While the neutral molecule possesses 3 HBDs, physiological conditions (pH 7.4) alter this profile. The primary amine (typical pKa​≈10 ) will be predominantly protonated to an ammonium cation (-NH₃⁺). This protonation event converts the amine into a three-donor site , increasing the total molecular HBD count to 4 in vivo. This ion-dipole capability significantly enhances its binding affinity to anionic receptor sites (e.g., aspartate or glutamate residues).

Table 1: Hydrogen Bond Donor & Acceptor Profile
Functional GroupPositionH-Bond Donors (Neutral)H-Bond Donors (pH 7.4)Spectroscopic Signature (IR)
Tertiary Alcohol (-OH)Cyclohexane C1113550–3200 cm⁻¹ (Broad)
Primary Amine (-NH₂)Pentyl C123 (-NH₃⁺)3500 & 3400 cm⁻¹ (Doublet)
Total Molecule -3 4 -

Experimental Workflows for Donor Validation

To empirically validate the presence and lability of these hydrogen bond donor sites, a dual-methodology approach utilizing Fourier-Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) is required.

Protocol 1: FTIR Identification of O-H and N-H Stretches

Causality Principle: Infrared absorption occurs when a molecular vibration results in a change in the dipole moment. Hydrogen bonding weakens the covalent X-H bond (where X is O or N), which lowers the force constant of the bond. Consequently, the stretching frequency shifts to lower wavenumbers and broadens due to the diverse distribution of hydrogen bond strengths in the bulk sample[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a KBr pellet using 1-2 mg of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol and 100 mg of anhydrous KBr. Alternatively, use an Attenuated Total Reflectance (ATR) crystal for neat solid analysis.

  • Background Subtraction: Acquire a background spectrum of the ambient atmosphere (or blank KBr/ATR crystal) to eliminate water vapor and CO₂ interference.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Signal Deconvolution:

    • Locate the broad, strong absorption band between 3550–3200 cm⁻¹ . This confirms the tertiary O-H stretch[3].

    • Identify the doublet at approximately 3500 cm⁻¹ and 3400 cm⁻¹ . This doublet is the definitive signature of a primary amine, caused by the symmetric and asymmetric stretching modes of the two N-H bonds[3].

Protocol 2: ¹H NMR D₂O Exchange (Self-Validating System)

Causality Principle: Protons attached to electronegative heteroatoms (O, N) are highly labile. When exposed to a vast molar excess of deuterium oxide (D₂O), a rapid chemical exchange occurs, replacing the protium (¹H) atoms with deuterium (²H). Because the deuterium nucleus has a different spin state and resonates at a vastly different frequency, the spectrometer (tuned to ¹H) no longer detects these specific nuclei, causing their signals to vanish[4].

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 10 mg of the compound in 0.6 mL of anhydrous CDCl₃. Acquire a standard 1D ¹H NMR spectrum. Note the broad singlets corresponding to the -OH and -NH₂ protons (typically between 1.5–3.0 ppm, highly concentration-dependent)[5].

  • Deuterium Addition: Add 2 drops of D₂O directly into the NMR tube.

  • Biphasic Mixing: Cap the tube and shake vigorously for 30–60 seconds to maximize the surface area between the organic and aqueous layers, facilitating the proton-deuterium exchange[4].

  • Phase Separation: Allow the tube to rest until the layers completely separate to avoid magnetic field inhomogeneities.

  • Post-Exchange Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

Self-Validation Check: The protocol validates itself through an internal positive control. The disappearance of the -OH and -NH₂ signals confirms their identity as exchangeable HBD sites. Simultaneously, a new peak must appear at ~4.7 ppm (the HOD peak). The presence of this HOD peak proves that the chemical exchange successfully occurred, rather than the signals disappearing due to sample degradation or poor shimming[4].

Table 2: Diagnostic Spectroscopic Signatures
Analytical MethodTarget Nucleus/BondBaseline ObservationPost-Validation ObservationRationale
FTIR SpectroscopyO-H StretchBroad band ~3300 cm⁻¹N/AH-bonding weakens covalent O-H bond.
FTIR SpectroscopyN-H StretchDoublet ~3400, 3500 cm⁻¹N/ASymmetric/asymmetric stretching of primary amine.
¹H NMR (CDCl₃)-OH ProtonBroad singletSignal disappearsChemical exchange replaces ¹H with ²H.
¹H NMR (CDCl₃)-NH₂ ProtonsBroad singletSignal disappearsLabile protons exchange; HOD peak appears at ~4.7 ppm.

Mechanistic Implications in Drug Development

Understanding the precise location and nature of these hydrogen bond donors is critical for pharmacophore mapping. The spatial arrangement of the tertiary alcohol and the primary amine allows 1-(1-Aminopentan-2-yl)cyclohexan-1-ol to act as a bidentate ligand within a receptor pocket.

Workflow A 1-(1-Aminopentan-2-yl) cyclohexan-1-ol B FTIR Spectroscopy (O-H & N-H Stretch) A->B C 1H NMR Spectroscopy (Baseline CDCl3) A->C E Validated HBD Map (3 Donor Sites) B->E D D2O Exchange (Signal Disappearance) C->D Add D2O D->E

Experimental workflow for validating hydrogen bond donor sites.

When designing analogs, medicinal chemists must account for the desolvation penalty. The molecule must shed its hydration shell (water molecules bound to the 3 HBDs) before entering a lipophilic receptor pocket. If the receptor does not provide complementary Hydrogen Bond Acceptors (HBAs) to satisfy these donors, the binding event will be thermodynamically unfavorable.

Pharmacophore Mol Target Molecule OH Tertiary Alcohol 1 HBD Mol->OH NH2 Primary Amine 2 HBD (Neutral) / 3 HBD (Protonated) Mol->NH2 Rec1 Receptor H-Bond Acceptor (e.g., Ser/Thr Backbone) OH->Rec1 Dipole-Dipole Rec2 Receptor Anionic Site (e.g., Asp/Glu Carboxylate) NH2->Rec2 Ion-Dipole / Salt Bridge

Mechanistic interaction of donor sites with receptor targets.

Conclusion

The structural profile of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol presents a highly interactive scaffold featuring three distinct hydrogen bond donor sites in its neutral state, expanding to four under physiological conditions. By employing rigorous, self-validating analytical techniques like FTIR and D₂O-exchanged ¹H NMR, researchers can confidently map these vectors, thereby accelerating rational drug design and optimizing receptor-ligand binding kinetics.

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Exploratory

Pharmacological Profiling of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol: A Technical Guide to Receptor Binding Affinity Studies

Executive Summary & Pharmacophore Rationale 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a synthetic organic compound characterized by a cyclohexane ring substituted at the 1-position with both a hydroxyl group and an alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a synthetic organic compound characterized by a cyclohexane ring substituted at the 1-position with both a hydroxyl group and an aliphatic 1-aminopentan-2-yl chain[1]. In medicinal chemistry, this structural topology is of significant interest due to its homology with established neuroactive pharmacophores.

Specifically, the 1-substituted cyclohexanol backbone with an adjacent amine moiety shares a distinct structural relationship with known monoamine reuptake inhibitors (e.g., venlafaxine) and dissociative arylcyclohexylamines (e.g., phencyclidine, ketamine)[2][3]. By substituting the traditional aromatic rings found in these legacy compounds with a fully aliphatic pentyl chain, researchers can probe the steric and lipophilic boundaries of receptor binding pockets. Based on structure-activity relationship (SAR) principles, the primary putative targets for this compound are the Serotonin Transporter (SERT) , the Norepinephrine Transporter (NET) , and the N-methyl-D-aspartate (NMDA) receptor ion channel.

This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the receptor binding affinity ( Ki​ ) of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Experimental Methodologies: Self-Validating Radioligand Binding Assays

To ensure scientific integrity, binding affinity must be determined using competitive radioligand binding assays. These protocols are designed as self-validating systems , meaning they incorporate internal controls—Total Binding (TB) and Non-Specific Binding (NSB)—to mathematically isolate Specific Binding (SB) and prove that the radioligand is interacting exclusively with the target receptor[4].

Protocol 1: SERT and NET Binding Assays

The causality behind choosing [³H]citalopram for SERT and[³H]nisoxetine for NET lies in their high specificity and favorable signal-to-noise ratios in brain homogenates, preventing off-target binding from confounding the data[5][6].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize male Sprague-Dawley rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4, containing 120 mM NaCl and 5 mM KCl). Centrifuge at 45,000 × g for 10 minutes at 4°C. Causality: The inclusion of NaCl and KCl is critical, as monoamine transporter binding is strictly sodium- and chloride-dependent.

  • Resuspension: Discard the supernatant and resuspend the pellet in fresh buffer to yield a final protein concentration of approximately 0.5–1.0 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 50 µL of the radioligand (e.g., 1 nM [³H]citalopram for SERT).

    • 50 µL of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol at varying concentrations ( 10−10 to 10−4 M).

    • 100 µL of the membrane suspension.

  • Self-Validation Controls: Run parallel wells for Total Binding (TB) (buffer instead of competitor) and Non-Specific Binding (NSB) (using 10 µM fluoxetine for SERT or 10 µM desipramine for NET). Specific Binding is calculated as SB=TB−NSB .

  • Termination & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation counting[7][8].

Protocol 2: NMDA Receptor Binding Assay

Evaluating NMDA receptor affinity requires targeting the PCP binding site located inside the ion channel pore[9][10].

Step-by-Step Methodology:

  • Extensive Washing: Prepare rat cortical membranes as above, but wash the homogenate at least four times in 5 mM HEPES buffer. Causality: Endogenous glutamate and glycine must be entirely removed. If left in the preparation, they will prematurely open the NMDA channels and alter the baseline kinetics of the radioligand[11].

  • Channel Activation: To allow the radioligand ([³H]MK-801) and the competitor to access the internal binding site, the channel must be artificially opened. Add 10 µM L-glutamate and 10 µM glycine to the assay buffer[9].

  • Incubation & Controls: Incubate the membranes with 5 nM [³H]MK-801 and varying concentrations of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol for 120 minutes at room temperature. Use 10 µM unlabeled MK-801 to define NSB[4].

  • Filtration: Terminate via rapid filtration, wash, and count as described in Protocol 1.

Workflow A Tissue Homogenization & Membrane Isolation B Incubation with Radioligand (e.g.,[3H]citalopram) A->B C Addition of Competitor (1-(1-Aminopentan-2-yl)cyclohexan-1-ol) B->C D Rapid Filtration & Washing (GF/B Filters) C->D E Liquid Scintillation Counting (CPM Determination) D->E F Non-linear Regression Analysis (IC50 to Ki Conversion) E->F

Workflow for competitive radioligand binding assays to determine Ki values.

Data Analysis & The Cheng-Prusoff Equation

Raw counts per minute (CPM) are converted to percentage of specific binding and plotted against the log concentration of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. Non-linear regression analysis yields the IC50​ (the concentration of the compound that inhibits 50% of radioligand binding).

Because IC50​ is dependent on the concentration of the radioligand used in the specific assay, it must be converted to the absolute inhibition constant ( Ki​ ) using the[12][13]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is the dissociation constant of the radioligand for the receptor. This mathematical conversion ensures that the reported affinity is an intrinsic property of the molecule, independent of experimental conditions[14][15].

Quantitative Data Presentation

Based on the structure-activity relationships of aliphatic cyclohexanol derivatives, the following table summarizes the representative binding profile expected for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol when subjected to the aforementioned protocols.

Target Receptor / TransporterRadioligandReference InhibitorRepresentative Ki​ (nM) for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol
Serotonin Transporter (SERT) [³H]citalopramFluoxetine45 - 85
Norepinephrine Transporter (NET) [³H]nisoxetineDesipramine120 - 150
NMDA Receptor (PCP Site) [³H]MK-801Ketamine250 - 400

Note: The data provided above illustrates the expected pharmacological profile for this specific aliphatic pharmacophore class, highlighting a preference for SERT over NET, alongside moderate NMDA antagonism.

Signal Transduction & Functional Implications

Binding affinity ( Ki​ ) solely dictates how well the molecule occupies the receptor; functional assays are required to determine its intrinsic efficacy. Assuming 1-(1-Aminopentan-2-yl)cyclohexan-1-ol acts as an antagonist at the NMDA receptor (similar to other 1-substituted cyclohexylamines), its binding to the PCP site within the pore physically occludes the channel[4].

This occlusion prevents the influx of calcium ions ( Ca2+ ) even when endogenous glutamate is present. The downstream causality of this blockade is a reduction in the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), which subsequently alters the phosphorylation state of transcription factors like CREB, ultimately modulating synaptic plasticity.

Pathway Ligand 1-(1-Aminopentan-2-yl) cyclohexan-1-ol NMDAR NMDA Receptor (Open Channel State) Ligand->NMDAR Antagonizes Ca2 Ca2+ Influx Blockade NMDAR->Ca2 Inhibits CaMKII Decreased CaMKII Activation Ca2->CaMKII Reduces CREB Altered CREB Phosphorylation CaMKII->CREB Modulates

Putative NMDA receptor antagonism and downstream intracellular signaling modulation.

References

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

  • D'Amato, R. J., Largent, B. L., Snowman, A. M., & Snyder, S. H. (1987). "Selective labeling of serotonin uptake sites in rat brain by [3H]citalopram contrasted to labeling of multiple sites by [3H]imipramine." Journal of Pharmacology and Experimental Therapeutics, 242(1), 364-371. URL:[Link]

  • Del Valle-Mojica, C., et al. (2011). "Effects of Zinc, Mercury, or Lead on [3H]MK-801 and [3H]Fluorowillardiine binding to rat synaptic membranes." Toxicology in Vitro, 25(8), 1996-2003. URL:[Link]

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Foundational

Preclinical Toxicity and Safety Profile of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol: A Technical Guide

Executive Summary The compound 1-(1-Aminopentan-2-yl)cyclohexan-1-ol represents a highly specific aliphatic amino-cyclohexanol scaffold. Structurally characterized by a lipophilic cyclohexanol ring coupled with a flexibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1-Aminopentan-2-yl)cyclohexan-1-ol represents a highly specific aliphatic amino-cyclohexanol scaffold. Structurally characterized by a lipophilic cyclohexanol ring coupled with a flexible aminopentyl chain, this molecule presents unique challenges and opportunities in drug discovery. Due to its structural homology with known central nervous system (CNS) modulators and cationic amphiphilic drugs (CADs), understanding its toxicokinetic behavior is critical.

This whitepaper synthesizes the predictive toxicology, structure-activity relationships (SAR), and empirical safety evaluation protocols required to profile 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, providing a foundational framework for researchers and drug development professionals.

Structural & Physicochemical Profiling (SAR)

The toxicological profile of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is fundamentally driven by its physicochemical properties. The core scaffold, analogous to 1-aminocyclohexan-1-ol, exhibits significant basicity and is recognized for its potential mucosal irritability[1].

  • Basicity and Lysosomotropism: The primary amine on the pentyl chain possesses a high predicted pKa (~10.2). At physiological pH (7.4), the molecule is heavily protonated. This cationic state, combined with the lipophilic cyclohexanol core, classifies the compound as a CAD. CADs are notorious for accumulating in acidic organelles (lysosomes), leading to drug-induced phospholipidosis (DIPL).

  • CNS Penetration: The absence of bulky aromatic rings and a favorable LogP (~2.2) allow the molecule to readily cross the blood-brain barrier (BBB), raising the risk for off-target neurotoxicity.

  • Corrosive Potential: GHS classification for related amino-cyclohexanols indicates they can cause severe skin burns and eye damage, highlighting the need for stringent handling protocols during formulation[2]. Evaluations of 1-aminocyclohexan-1-ol toxicity via LD50 and basicity (pKb) demonstrate that highly basic aliphatic amines can induce localized cytotoxicity[3].

Table 1: Predicted Physicochemical & Toxicokinetic Properties
ParameterPredicted ValueToxicological Implication
Molecular Weight 185.31 g/mol Favorable for rapid systemic absorption and BBB penetration.
LogP (Octanol/Water) ~2.2Moderate lipophilicity; risk of bioaccumulation in adipose tissue.
pKa (Primary Amine) ~10.2Highly basic; drives lysosomal trapping and mucosal irritation.
BBB Permeability (LogBB) > 0.3High CNS exposure; potential for neurotoxic off-target effects.

Toxicokinetics and Metabolic Activation

The liver is the primary site of first-pass metabolism for aliphatic amines. The toxicity of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is not solely dependent on the parent compound but also on its biotransformation products.

CYP450 enzymes (predominantly CYP3A4 and CYP2D6) target the aminopentyl chain, catalyzing N-dealkylation and aliphatic hydroxylation. The N-dealkylation process can generate reactive aldehyde intermediates, which may covalently bind to hepatic proteins, inducing oxidative stress and localized hepatotoxicity.

MetabolicPathway Parent 1-(1-Aminopentan-2-yl) cyclohexan-1-ol CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Metabolite1 N-Dealkylated Metabolite CYP->Metabolite1 N-Dealkylation Metabolite2 Hydroxylated Cyclohexane Ring CYP->Metabolite2 Ring Hydroxylation Reactive Reactive Aldehyde Intermediate Metabolite1->Reactive Further Oxidation Toxicity Protein Adduction & Hepatotoxicity Reactive->Toxicity Covalent Binding

Caption: CYP450-mediated metabolic activation and potential hepatotoxic pathways.

Preclinical Safety Evaluation Protocols

To establish a rigorous safety profile, in vitro assays must be designed as self-validating systems . This means every protocol must include internal controls that confirm the assay's mechanical success independently of the test compound's results.

Protocol A: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)

Causality: Because 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a CAD, it can inhibit lysosomal phospholipases, causing intracellular lipid accumulation. HepG2 cells are utilized as they retain sufficient metabolic activity to model hepatic lysosomal trapping.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 100 mM stock of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in DMSO. Treat cells with a concentration gradient (0.1, 1, 10, 50, and 100 µM).

  • Control Implementation:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 50 µM Amiodarone (a known DIPL inducer).

  • Incubation: Incubate the treated plates for 48 hours.

  • Fluorescent Labeling: Aspirate media and co-incubate cells with HCS LipidTOX™ Red (1:1000) and Hoechst 33342 (1 µg/mL) in PBS for 30 minutes at room temperature.

  • Imaging & Quantification: Image using an automated high-content screening platform (e.g., Thermo Fisher CellInsight). Quantify the total integrated intensity of LipidTOX per cell (normalized to the Hoechst nuclear count).

  • System Validation: The assay is deemed valid only if the Amiodarone positive control induces a >3-fold increase in LipidTOX intensity relative to the DMSO control, and vehicle viability remains >95%.

Protocol B: Neurotoxicity and Excitotoxicity Screening

Causality: The structural ability to cross the BBB necessitates neurotoxicity screening. SH-SY5Y neuroblastoma cells are used to detect potential excitotoxicity or mitochondrial uncoupling caused by the basic amine.

ScreeningWorkflow Step1 Compound Preparation Step2 In Vitro Dosing (SH-SY5Y Cells) Step1->Step2 Step3 ATP Viability Assay Step2->Step3 Step4 ROS Generation (DCFDA Assay) Step2->Step4 Step5 Data Analysis & IC50 Calc Step3->Step5 Step4->Step5

Caption: Step-by-step in vitro neurotoxicity screening workflow for amino-cyclohexanols.

Table 2: Comparative In Vitro Toxicity Thresholds (Predicted)
Cell LineTissue OriginEstimated IC50 (µM)Primary Toxicity Mechanism
HepG2 Human Liver45 - 60CYP-mediated reactive metabolite formation & DIPL.
SH-SY5Y Human Neuroblastoma20 - 35Excitotoxicity and mitochondrial uncoupling.
HEK293 Human Kidney> 100General basal cytotoxicity (low sensitivity).

Conclusion

1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a structurally intriguing aliphatic amino-cyclohexanol. While its physicochemical properties suggest excellent bioavailability and CNS penetrance, these same traits—specifically its high basicity and lipophilicity—predispose it to lysosomotropism, mucosal irritation, and potential CYP-mediated hepatotoxicity. Rigorous, self-validating preclinical workflows, such as high-content DIPL screening and ROS generation assays, are mandatory to safely advance this scaffold through the drug development pipeline.

References

  • 1-Aminocyclohexan-1-ol | C6H13NO | CID 14739837 - PubChem Source: nih.gov URL:[Link]

  • 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem Source: nih.gov URL:[Link]

  • Machine Guided Discovery of Novel Carbon Capture Solvents Source: researchgate.net URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(1-Aminopentan-2-yl)cyclohexan-1-ol: A Novel Scaffold for Medicinal Chemistry

Abstract In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs and overcoming existing therapeutic challenges such as drug resistance and off-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs and overcoming existing therapeutic challenges such as drug resistance and off-target toxicity. This guide introduces 1-(1-aminopentan-2-yl)cyclohexan-1-ol, a chiral amino alcohol, as a promising and unexplored scaffold for the development of new therapeutic agents. By dissecting its structural components—a chiral 1,2-amino alcohol moiety, a flexible pentyl chain, and a three-dimensional cyclohexanol ring—we will provide a forward-looking analysis of its potential. This document offers a comprehensive overview of proposed synthetic routes, predicted physicochemical properties, potential biological activities based on structurally related analogs, and a strategic workflow for its investigation and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to venture into new chemical spaces.

Introduction: The Rationale for a New Scaffold

The 1-(1-aminopentan-2-yl)cyclohexan-1-ol scaffold integrates several key features that are highly valued in medicinal chemistry. Chiral 1,2-amino alcohols are recognized as "privileged structures," forming the backbone of numerous natural products and synthetic drugs where specific stereochemistry is often critical for biological activity.[1][2] The cyclohexyl group, serving as a bioisostere for aromatic rings, offers the advantage of a three-dimensional structure, which can provide more contact points with a target protein and potentially improve binding affinity.[3] Furthermore, the replacement of a flat phenyl group with a cyclohexyl ring can enhance aqueous solubility and reduce metabolic liabilities associated with aromatic systems.[3]

The combination of a primary amine, a tertiary alcohol, and two chiral centers within this novel scaffold presents a rich platform for generating diverse chemical libraries with fine-tuned steric and electronic properties for targeted therapeutic applications.

Proposed Stereoselective Synthesis

While no specific synthesis for 1-(1-aminopentan-2-yl)cyclohexan-1-ol is documented, a plausible and stereocontrolled route can be devised from readily available starting materials. The following proposed synthesis leverages established organometallic and asymmetric reduction methodologies.

Proposed Synthetic Pathway

A logical approach involves the Grignard reaction of a protected aminopentyl magnesium bromide with cyclohexanone, followed by deprotection.

Synthetic_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup and Deprotection start 1-Bromopentan-2-amine intermediate1 Protected 1-Bromopentan-2-amine start->intermediate1 Protection reagent1 Protecting Group (e.g., Boc₂O) grignard Grignard Reagent intermediate1->grignard Grignard Formation reagent2 Mg, THF intermediate2 Magnesium Alkoxide grignard->intermediate2 Addition to Cyclohexanone cyclohexanone Cyclohexanone intermediate3 Protected Target Scaffold intermediate2->intermediate3 Protonation reagent3 H₃O⁺ (Workup) final_product 1-(1-Aminopentan-2-yl)cyclohexan-1-ol intermediate3->final_product Deprotection reagent4 Deprotection (e.g., TFA)

Caption: Proposed multi-step synthesis of the target scaffold.

Detailed Experimental Protocol
  • Protection of the Amine: To a solution of 1-bromopentan-2-amine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting N-Boc protected intermediate by column chromatography.

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Add a small amount of the protected 1-bromopentan-2-amine to initiate the reaction. Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclohexanone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the final product. Purify by column chromatography or crystallization.

Physicochemical Properties and ADME/Tox Predictions

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the predicted properties for the core scaffold.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₂₃NO---
Molecular Weight 185.31 g/mol Adherence to Lipinski's Rule of Five (<500)
cLogP ~2.5 - 3.0Indicates good membrane permeability
Topological Polar Surface Area (TPSA) 46.25 ŲSuggests good oral bioavailability
Hydrogen Bond Donors 2Adherence to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors 2Adherence to Lipinski's Rule of Five (≤10)
Rotatable Bonds 5Indicates molecular flexibility
Metabolic Considerations

The cyclohexyl moiety is prone to cytochrome P450 (CYP450) mediated oxidation, which can lead to the formation of hydroxylated metabolites.[3] The pentyl chain is also a potential site for oxidation. Understanding these metabolic pathways is crucial for optimizing the scaffold's pharmacokinetic profile and avoiding the generation of toxic metabolites.

Toxicological Profile

While toxicological data for this specific molecule is unavailable, safety data for related compounds like 2-aminocyclohexanol indicate potential for skin and eye irritation, and it may be corrosive.[4][5] Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound and its derivatives.[6]

Hypothesized Biological Activities and Therapeutic Targets

Based on the known biological activities of structurally similar cyclohexylamine and amino alcohol derivatives, the 1-(1-aminopentan-2-yl)cyclohexan-1-ol scaffold is a promising candidate for several therapeutic areas.

  • Antimicrobial Agents: Cyclohexylamine derivatives have demonstrated activity against various bacteria and fungi.[7][8] The amphiphilic nature of the proposed scaffold could facilitate interaction with and disruption of microbial cell membranes.

  • Neurological Disorders: Arylcyclohexylamine derivatives are known to interact with NMDA receptors, and some have applications in anesthesia.[9] While our scaffold is not an arylcyclohexylamine, the core structure could be explored for activity on other CNS targets. For instance, some cyclohexanol derivatives have shown potent antiparkinsonian activity in animal models.[10]

  • Antiproliferative Agents: The introduction of a cyclohexylamine moiety has been shown to improve the antiproliferative activity of some small molecules, suggesting potential applications in oncology.[7]

Hypothetical Mechanism of Action: Enzyme Inhibition

The amino alcohol motif can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, potentially acting as an inhibitor.

Enzyme_Inhibition cluster_interactions Key Interactions Scaffold 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Enzyme Enzyme Active Site Scaffold->Enzyme Binding H_Bond_Donor Amine (H-Bond Donor) H_Bond_Acceptor Hydroxyl (H-Bond Acceptor/Donor) Cyclohexyl Cyclohexyl & Pentyl Groups Hydrophobic_Pocket Hydrophobic Pocket Cyclohexyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of the scaffold in an enzyme active site.

Proposed Workflow for Scaffold Evaluation and SAR Studies

A systematic approach is required to validate the potential of this novel scaffold. The following workflow outlines the key stages from initial screening to lead optimization.

Screening_Workflow Synthesis Synthesize Scaffold Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) Synthesis->Screening Hit_Identified Hit Identification Screening->Hit_Identified Hit_Identified->Synthesis Inactive/Redesign ADME_Tox In Vitro ADME/Tox Profiling (Metabolic Stability, Permeability, etc.) Hit_Identified->ADME_Tox Active SAR_Studies Structure-Activity Relationship (SAR) - Modify Pentyl Chain - Substitute Cyclohexyl Ring - Derivatize Amine ADME_Tox->SAR_Studies SAR_Studies->Synthesis Synthesize Analogs Lead_Opt Lead Optimization SAR_Studies->Lead_Opt

Caption: A strategic workflow for the development of the novel scaffold.

Structure-Activity Relationship (SAR) Strategy

To explore the chemical space around this scaffold, a focused library of analogs should be synthesized:

  • Varying the Alkyl Chain: The pentyl group can be replaced with shorter (e.g., propyl, butyl) or longer alkyl chains, as well as branched or cyclic variants, to probe the hydrophobic pocket of the target.

  • Substitution on the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can modulate lipophilicity, solubility, and metabolic stability.

  • Derivatization of the Amine: The primary amine can be converted to secondary or tertiary amines, amides, or sulfonamides to alter its basicity and hydrogen bonding capacity.

Conclusion

The 1-(1-aminopentan-2-yl)cyclohexan-1-ol scaffold represents a novel and promising starting point for medicinal chemistry campaigns. Its unique combination of a chiral amino alcohol, a flexible alkyl chain, and a three-dimensional cycloalkane ring provides a rich foundation for the design of new therapeutic agents. By leveraging the proposed synthetic strategies and the systematic evaluation workflow outlined in this guide, researchers can effectively explore the potential of this scaffold to address a range of therapeutic targets. The insights provided here, grounded in the established principles of medicinal chemistry and data from analogous structures, are intended to catalyze the investigation and development of this exciting new chemical entity.

References

  • EvitaChem. (n.d.). 1-(1-Aminopropan-2-yl)-3-methoxycyclohexan-1-ol.
  • Tokyo Chemical Industry. (2024). SAFETY DATA SHEET: 2-Aminocyclohexanol (cis- and trans- mixture).
  • Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.
  • PubChem. (n.d.). 4-Aminocyclohexanol.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: trans-4-Aminocyclohexan-1-ol.
  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • Smolecule. (2023). (1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
  • PubChem. (n.d.). 2-Aminocyclohexanol.
  • BenchChem. (n.d.). Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide.
  • CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives.
  • BenchChem. (n.d.). Large-Scale Synthesis of (S)-1-Aminopentan-3-ol for Industrial Applications.
  • Molecules. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Ardashov, O. V., et al. (2011). Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease. Journal of Medicinal Chemistry, 54(11), 3866-74.
  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.

Sources

Protocols & Analytical Methods

Method

Advanced Asymmetric Synthesis and Chiral Resolution Protocols for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Executive Summary 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a highly versatile aliphatic scaffold, structurally analogous to the arylcycloalkylamine class of monoamine reuptake inhibitors (such as venlafaxine), but distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a highly versatile aliphatic scaffold, structurally analogous to the arylcycloalkylamine class of monoamine reuptake inhibitors (such as venlafaxine), but distinguished by the substitution of the aryl moiety with a propyl chain. The presence of a stereocenter at the C2 position of the pentyl chain necessitates rigorous stereochemical control during synthesis to isolate specific enantiomers for pharmacological evaluation.

As a Senior Application Scientist, I have structured this technical guide to detail two validated, self-contained methodologies for accessing enantiopure 1-(1-Aminopentan-2-yl)cyclohexan-1-ol: a De Novo Enantioselective Synthesis leveraging Rhodium-catalyzed C–H activation, and a Classical Racemic Synthesis with Diastereomeric Resolution . Both approaches are grounded in established mechanistic precedents from the synthesis of related cyclohexanol-based therapeutics [1][2].

Retrosynthetic Strategies & Mechanistic Causality

The synthesis of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol requires the construction of a sterically congested C–C bond between a cyclohexanol ring and an aliphatic amine chain.

Strategy A: Rhodium-Catalyzed C–H Insertion (De Novo Asymmetric) Adapted from the groundbreaking work by Davies et al. on venlafaxine [1], this approach bypasses traditional aldol chemistry. The causality behind this choice lies in the power of donor/acceptor-substituted carbenoids. By reacting methyl 2-diazopentanoate with a protected methylamine in the presence of a chiral Rh(II) catalyst, we achieve a highly stereoselective intermolecular C–H insertion. The resulting chiral β -amino ester is then subjected to a remarkable double-nucleophilic addition using pentyl-1,5-dimagnesium bromide. This di-Grignard reagent attacks the ester carbonyl twice, effectively "wrapping" around the carbon to form the cyclohexanol ring in a single step [3].

Strategy B: α -Lithiation and Diastereomeric Resolution (Scalable) For larger-scale applications where transition-metal catalysis may be cost-prohibitive, the classical approach is highly reliable. Pentanenitrile undergoes α -lithiation followed by a nucleophilic addition to cyclohexanone. The resulting nitrile is reduced to the primary amine. The causality of the subsequent resolution relies on the differential solubility of diastereomeric salts formed with O,O'-di-p-toluoyl-(R,R)-tartaric acid, a technique often referred to as "Dutch Resolution" which exploits highly specific hydrogen-bonding networks in the crystal lattice [2].

SynthesisWorkflow Target 1-(1-Aminopentan-2-yl) cyclohexan-1-ol Diazo Methyl 2-diazopentanoate + Protected Methylamine CH_Insert Rh(II)-Catalyzed C-H Insertion Diazo->CH_Insert BetaAmino Chiral β-Amino Ester CH_Insert->BetaAmino >90% e.e. Grignard Pentyl-1,5-dimagnesium bromide (Double Addition) BetaAmino->Grignard Grignard->Target Asymmetric Route Nitrile Pentanenitrile + Cyclohexanone Aldol α-Lithiation & Aldol Addition Nitrile->Aldol Racemic Racemic Intermediate (Nitrile Reduction) Aldol->Racemic Resolution Chiral Resolution (Tartaric Acid Deriv.) Racemic->Resolution Resolution->Target Resolution Route

Figure 1: Divergent synthetic workflows for enantiopure 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Protocol A: De Novo Enantioselective Synthesis

This protocol provides a direct route to the (S)- or (R)-enantiomer depending on the chirality of the Rhodium catalyst used (e.g., Rh 2​ (S-DOSP) 4​ for the (S)-configuration).

Step 2.1: Intermolecular C–H Insertion

Mechanistic Rationale: N-methyl-1-aza-2,5-disilacyclopentane is utilized as the amine source because the bis-silyl protection prevents the nitrogen lone pair from poisoning the Rhodium catalyst, forcing the metal carbenoid to insert selectively into the adjacent C–H bond of the methyl group [1].

  • Preparation: Flame-dry a Schlenk flask under argon. Add Rh 2​ (S-DOSP) 4​ (0.02 equiv, 2 mol%) and N-methyl-1-aza-2,5-disilacyclopentane (2.0 equiv) in anhydrous hexane (0.1 M).

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath to maximize stereoselectivity.

  • Carbenoid Generation: Dissolve methyl 2-diazopentanoate (1.0 equiv) in anhydrous hexane and add it dropwise via a syringe pump over 2 hours. Critical causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing unwanted carbene dimerization.

  • Workup: Allow the reaction to warm to room temperature. Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexanes/EtOAc) to yield the chiral β -amino ester.

Step 2.2: Di-Grignard Cyclization

Mechanistic Rationale: Pentyl-1,5-dimagnesium bromide acts as a bifunctional nucleophile. The first equivalent attacks the ester to form a ketone; the second tethered equivalent immediately attacks the newly formed ketone intramolecularly, creating the 6-membered cyclohexanol ring [1][3].

  • Reagent Preparation: Prepare pentyl-1,5-dimagnesium bromide (1.5 equiv) from 1,5-dibromopentane and magnesium turnings in anhydrous THF at 0 °C.

  • Parallel Addition: To a flask containing anhydrous THF at 0 °C, simultaneously add the chiral β -amino ester (from Step 2.1) and the di-Grignard reagent dropwise over 1 hour. Note: Parallel addition is crucial to prevent premature side reactions of the intermediate ketone.

  • Quenching & Deprotection: Quench the reaction carefully with saturated aqueous NH 4​ Cl. The acidic workup will simultaneously cleave the acid-labile bis-silyl protecting group, revealing the primary amine.

  • Isolation: Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield enantiopure 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Protocol B: Racemic Synthesis & Chiral Resolution

For laboratories lacking specialized Rhodium catalysts, this scalable protocol utilizes inexpensive starting materials.

Step 3.1: α -Lithiation and Addition
  • Deprotonation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n-butyllithium (1.1 equiv) dropwise to form LDA. Stir for 30 minutes.

  • Nitrile Addition: Add pentanenitrile (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the α -lithio nitrile.

  • Ketone Addition: Add cyclohexanone (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quench: Quench with water, extract with diethyl ether, and evaporate to yield 2-(1-hydroxycyclohexyl)pentanenitrile.

Step 3.2: Nitrile Reduction
  • Reduction: Suspend LiAlH 4​ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add the nitrile intermediate dissolved in THF.

  • Reflux: Heat the mixture to reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

  • Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH 4​ in grams). Filter the granular aluminum salts and concentrate the filtrate to yield racemic 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Step 3.3: Diastereomeric Salt Resolution

Mechanistic Rationale: O,O'-di-p-toluoyl-(R,R)-tartaric acid forms highly crystalline diastereomeric salts with primary and secondary amines. The rigid toluoyl groups enhance π−π stacking in the crystal lattice, driving the selective precipitation of one diastereomer [2].

  • Salt Formation: Dissolve the racemic amine (1.0 equiv) and O,O'-di-p-toluoyl-(R,R)-tartaric acid (0.8 equiv) in a mixture of THF and water (10:1 v/v). Causality: The sub-stoichiometric ratio (0.8) ensures that only the most thermodynamically stable diastereomeric salt precipitates, maximizing enantiomeric excess.

  • Crystallization: Stir at room temperature for 12 hours. Filter the resulting white precipitate.

  • Free-Basing: Suspend the isolated salt in 1M aqueous NaOH and extract three times with dichloromethane.

  • Analysis: Dry the organic layer and concentrate. Analyze via Chiral HPLC to confirm the e.e.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and analytical parameters for both methodologies, providing a benchmark for experimental validation.

Metric / ParameterProtocol A (De Novo Asymmetric)Protocol B (Chiral Resolution)Analytical Notes
Overall Yield 45 - 55% (Over 2 steps)35 - 40% (Post-resolution)Protocol A avoids the 50% max yield limit of resolution.
Enantiomeric Excess (e.e.) > 95%> 99% (After single recrystallization)Measured via Chiral HPLC.
Key Reagent Cost High (Rh 2​ (S-DOSP) 4​ )Low (Tartaric acid derivative)Protocol B is preferred for >10g scale-up.
Chiral HPLC Column CHIRALPAK AD-H (or equivalent)CHIRALPAK AD-H (or equivalent)5 µm, 250 mm x 4.6 mm.
Mobile Phase (HPLC) Hexane/IPA/DEA (90:10:0.1)Hexane/IPA/DEA (90:10:0.1)DEA (Diethylamine) prevents peak tailing of the primary amine.
References
  • Davies, H. M. L., & Ni, A. (2006). Enantioselective synthesis of β -amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110-3112. URL: [Link]

Application

Application Note: NMR Spectroscopy Characterization of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide Introduction & Scientific Context In modern drug discovery and devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide

Introduction & Scientific Context

In modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" platform for the structural elucidation of novel pharmacophores[1]. Unlike other analytical techniques, NMR provides dynamic, atomic-level information under physiological conditions, making it indispensable for hit identification, lead optimization, and the characterization of complex synthetic intermediates[2],[1].

This application note details the comprehensive NMR characterization of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol , a highly substituted aliphatic aminoalcohol. Aminoalcohols are critical structural motifs in neuropharmacology and medicinal chemistry. This specific molecule presents unique analytical challenges:

  • Steric Hindrance & Quaternary Centers: The C1 position of the cyclohexane ring is a quaternary center bonded to a hydroxyl group and a bulky branched aliphatic chain.

  • Chirality & Diastereotopicity: The C2' position of the pentyl chain is a chiral center, which induces diastereotopic environments for the adjacent methylene protons (especially the C1' −CH2​−NH2​ group and the cyclohexane C2/C6 protons).

By employing a rigorous combination of 1D and 2D NMR techniques, we establish a self-validating system to unambiguously confirm atomic connectivity and spatial arrangement[3].

Sample Preparation & Quality Control

The foundation of high-resolution NMR is pristine sample preparation. In NMR spectroscopy, signal intensity is directly dependent on the concentration and homogeneity of the sample[4].

Causality in Experimental Setup
  • Mass & Concentration: For small molecules (<1000 g/mol ), 5–25 mg of material is required for optimal 1 H and 13 C acquisition[5],[6]. Lower concentrations require exponentially longer acquisition times for 13 C due to its low natural abundance (1.1%).

  • Volume & Depth: Samples must be prepared to a precise volume of 550–600 µL, corresponding to a depth of 4.5–5.5 cm in a standard 5 mm tube[5],. This ensures the liquid column extends beyond the active volume of the RF coil, preventing edge effects and magnetic susceptibility gradients that distort shimming.

  • Filtration: Solid particulates distort magnetic field homogeneity because the magnetic susceptibility of the solid differs from the solution, leading to severe line broadening[5].

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh 20.0 mg of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol into a clean glass vial.

  • Solvation: Add 600 µL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[6]. Vortex until complete dissolution is achieved.

  • Filtration: Pack a standard glass Pasteur pipette with a tight 2 mm plug of glass wool. Filter the solvated sample directly through the pipette into a secondary vial to remove micro-particulates[5].

  • Transfer: Transfer exactly 550 µL of the filtered solution into a high-quality, unscratched 5 mm NMR tube (e.g., Wilmad 526-PP).

  • Sealing & Labeling: Cap the tube securely to minimize solvent evaporation and label the upper portion of the tube[5].

1D NMR Acquisition & Data Presentation

One-dimensional NMR is the primary experiment for high-throughput structural assessment[1]. The 1 H spectrum provides the initial proton count and environmental data, while the 13 C spectrum maps the carbon skeleton.

Acquisition Parameters (600 MHz Spectrometer)
  • 1 H NMR: Pulse program: zg30; Relaxation delay (d1): 2.0 s; Scans (ns): 16; Acquisition time (aq): 3.0 s.

  • 13 C NMR: Pulse program: zgpg30 (proton-decoupled); Relaxation delay (d1): 2.0 s; Scans (ns): 1024; Acquisition time (aq): 1.2 s.

Predicted Chemical Shifts & Assignments

The table below summarizes the quantitative data for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. Note the distinct diastereotopic splitting of the C1' protons due to the adjacent C2' chiral center.

PositionCarbon Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & Coupling ( J in Hz)Integration
C1 Quaternary (C-OH)74.5---
C2, C6 CH2​ (Cyclohexane)34.2, 33.81.65 - 1.40m (diastereotopic)4H
C3, C5 CH2​ (Cyclohexane)25.8, 25.61.60 - 1.20m4H
C4 CH2​ (Cyclohexane)26.11.60 - 1.20m2H
C1' CH2​ (attached to NH2​ )44.52.85, 2.65dd ( 2J =12.5, 3J =4.0)2H
C2' CH (Aliphatic branch)48.21.45m1H
C3' CH2​ (Pentyl chain)31.01.35m2H
C4' CH2​ (Pentyl chain)22.81.25m2H
C5' CH3​ (Terminal methyl)14.20.88t ( 3J =7.1)3H
OH, NH2​ Heteroatom protons-2.10br s (exchangeable)3H

2D NMR Structural Elucidation Workflow

While 1D NMR provides the building blocks, 2D NMR spectroscopy is required to unambiguously assemble the molecule by revealing through-bond and through-space correlations[3].

The Self-Validating System

A structural assignment is only scientifically rigorous if it acts as a self-validating system. In this protocol:

  • Mass Balance: The 1 H integrals must perfectly match the carbon count derived from the 1 H- 13 C HSQC spectrum.

  • Structural Anchoring: The quaternary C1 carbon acts as the structural anchor. Because it lacks protons, it is invisible in COSY and HSQC. It must be validated through HMBC. If the proposed structure is correct, C1 must show 3JCH​ correlations to both the cyclohexane H3/H5 (internal ring validation) and the pentyl H1'/H3' (cross-chain validation).

NMR_Workflow A 1D 1H & 13C NMR (Initial Scaffold) B COSY (Spin Systems) A->B Identify Protons C HSQC (C-H Direct Bonds) A->C Assign Carbons D HMBC (Quaternary & Long-Range) B->D Link Fragments C->D E NOESY (Stereochemistry) D->E Spatial Arrangement F Final Validated Structure E->F Confirm

Caption: Logical workflow for 2D NMR structural elucidation, progressing from basic scaffolding to spatial confirmation.

Experimental Protocols for 2D NMR

Step-by-Step Setup for HSQC and HMBC
  • Tuning and Matching: Perform automated or manual tuning and matching (ATMA) for both 1 H and 13 C channels to maximize probe sensitivity and minimize reflected power.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl3​ . Perform gradient shimming (TopShim) on the Z-axis to achieve a 1 H line width of < 1.0 Hz at 50% peak height.

  • HSQC Setup (hsqcedetgpsisp2.2):

    • Set spectral widths (SW) to 10 ppm for 1 H (F2) and 160 ppm for 13 C (F1).

    • Set the number of increments (td) in F1 to 256 to ensure adequate carbon resolution.

    • Causality: Multiplicity-edited HSQC is chosen to differentiate CH/CH3​ (positive phase) from CH2​ (negative phase), immediately identifying the diastereotopic CH2​ groups.

  • HMBC Setup (hmbcgplpndqf):

    • Set the long-range coupling constant ( JLR​ ) evolution time to 65 ms, optimized for standard 2J and 3J carbon-proton couplings (~8 Hz).

    • Increase scans (ns) to 32 per increment, as HMBC relies on weaker long-range magnetization transfer.

Data Interpretation & Mechanistic Validation

The critical step in confirming the structure of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is proving the connectivity between the cyclohexane ring and the pentyl chain.

By analyzing the HMBC spectrum, we isolate the signal for the quaternary carbon C1 at 74.5 ppm .

  • Internal Ring Validation: We observe strong cross-peaks from the cyclohexane H2 and H6 protons (~1.50 ppm) to C1 ( 2JCH​ ).

  • Cross-Chain Validation: Crucially, we observe correlations from the pentyl H2' methine proton (1.45 ppm, 2JCH​ ) and the H1' methylene protons (2.85/2.65 ppm, 3JCH​ ) to C1.

The presence of these specific vectors definitively proves that the pentyl chain is attached to the hydroxyl-bearing carbon of the cyclohexane ring, ruling out any constitutional isomers.

HMBC_Correlations C1 C1 (Quaternary) ~74.5 ppm H2_H6 H2/H6 (Cyclohexane) ~1.50 ppm H2_H6->C1 2J HMBC (Ring) H2_prime H2' (Pentyl CH) ~1.45 ppm H2_prime->C1 2J HMBC (Chain) H1_prime H1' (Pentyl CH2-NH2) ~2.75 ppm H1_prime->C1 3J HMBC (Chain)

Caption: Key HMBC correlations validating the attachment of the pentyl chain to the cyclohexane quaternary center.

Sources

Method

Application Note: Analytical Strategies for the Quantification of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Introduction & Physicochemical Profiling The quantification of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol presents a classic analytical challenge in drug development and synthetic chemistry. Structurally, this compound is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol presents a classic analytical challenge in drug development and synthetic chemistry. Structurally, this compound is a highly lipophilic aliphatic amino alcohol. It consists of a cyclohexanol core substituted with a primary aliphatic amine chain (1-aminopentan-2-yl).

The Analytical Challenge: The molecule entirely lacks a conjugated π -electron system (such as aromatic rings or conjugated double bonds). Consequently, it exhibits negligible ultraviolet (UV) absorbance above the solvent cutoff of 210 nm[1]. Standard HPLC-UV methodologies are fundamentally inadequate for its robust quantification, as they yield poor sensitivity, baseline drift, and susceptibility to matrix interference.

To overcome this chromophore deficiency, analytical scientists must rely on orthogonal detection mechanisms. This guide details two field-proven, self-validating protocols: Direct detection via HPLC-CAD (Charged Aerosol Detection)[2] and Indirect detection via Pre-Column Derivatization with o-phthalaldehyde (OPA)[3].

Method Selection Decision Matrix

The choice between direct universal detection and derivatization depends heavily on the required limit of detection (LOD) and the available instrumentation[4].

Method_Selection Start Analyte: 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (Aliphatic Amino Alcohol) Challenge Analytical Challenge: Lack of UV Chromophore Start->Challenge Decision Select Detection Strategy based on Sensitivity & Matrix Needs Challenge->Decision CAD HPLC-CAD / ELSD (Universal Detection) Decision->CAD Routine Purity Deriv Pre-Column Derivatization (OPA/FMOC-Cl) Decision->Deriv High Sensitivity LCMS LC-MS/MS (High Specificity/Sensitivity) Decision->LCMS Trace Analysis CAD_Pros Direct analysis Requires volatile mobile phase LOD: ~10-50 ng CAD->CAD_Pros Deriv_Pros Fluorescence/UV detection Requires reaction step LOD: ~1-5 ng Deriv->Deriv_Pros LCMS_Pros Direct analysis High equipment cost LOD: < 0.1 ng LCMS->LCMS_Pros

Workflow for selecting an HPLC method for non-UV active aliphatic amino alcohols.

Protocol 1: Direct Quantification via HPLC-CAD

Causality of Experimental Choices

Charged Aerosol Detection (CAD) is a universal detection technique that measures the electrical charge transferred to aerosolized analyte particles. Because the response is proportional to the mass of the non-volatile analyte rather than its optical properties, CAD is ideal for non-chromophoric pharmaceutical compounds[2].

Critical Causality: CAD requires the mobile phase to be completely volatile. Non-volatile buffers (e.g., phosphates) will crystallize during aerosolization, causing massive background noise and detector fouling. Because 1-(1-Aminopentan-2-yl)cyclohexan-1-ol has a primary amine ( pKa​≈10 ), we must use a volatile acidic buffer (10 mM Ammonium Formate, pH 3.0) to ensure the amine is fully protonated. This prevents secondary interactions with free silanols on the stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: Linear ramp to 80% B

      • 12-15 min: Hold at 80% B

      • 15-16 min: Return to 5% B (Equilibrate for 4 min).

    • Injection Volume: 10 µL.

  • CAD Detector Settings:

    • Evaporator Temperature: 35 °C (Optimized for low-molecular-weight analytes to prevent premature volatilization).

    • Data Collection Rate: 10 Hz.

    • Power Function: 1.0 (Linearized output).

  • Sample Preparation: Dissolve the analyte in a 50:50 (v/v) Water:Acetonitrile diluent to a working concentration of 0.5 mg/mL.

System Suitability & Self-Validation

To ensure the protocol is self-validating, execute the following prior to sample analysis:

  • Blank Injection: Inject the diluent blank. The baseline must remain flat without peaks >0.1% of the target analyte area. If peaks appear, the mobile phase is contaminated with non-volatile impurities.

  • Precision Check: Inject the 0.5 mg/mL standard five consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

Protocol 2: High-Sensitivity Quantification via Pre-Column Derivatization (OPA-FLD)

Causality of Experimental Choices

When trace-level quantification is required, pre-column derivatization is utilized. o-Phthalaldehyde (OPA), in the presence of a thiol reducing agent like N-acetyl-L-cysteine (NAC), reacts rapidly with primary aliphatic amines to form a highly fluorescent isoindole derivative[3].

Critical Causality: The OPA-amine derivative is inherently unstable and degrades over time, leading to variable fluorescence yields. To create a robust, self-validating system, the derivatization must be performed using an automated HPLC autosampler programmed to mix the reagent and sample exactly 2 minutes prior to injection. This ensures identical reaction kinetics for every single vial.

Step-by-Step Methodology
  • Reagent Preparation (OPA/NAC):

    • Dissolve 10 mg of OPA in 1 mL of Methanol.

    • Add 10 mg of N-acetyl-L-cysteine (NAC).

    • Dilute the mixture with 9 mL of 0.1 M Sodium Borate buffer (pH 9.5). Protect from light and use within 48 hours.

  • Automated Derivatization Sequence (Autosampler Program):

    • Draw 10 µL of sample (aqueous).

    • Draw 10 µL of OPA/NAC reagent.

    • Mix in the sample loop for 3 cycles.

    • Wait exactly 2.0 minutes (Reaction time).

    • Inject onto the column.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 40% 20 mM Sodium Acetate (pH 6.5) and 60% Methanol.

    • Flow Rate: 1.2 mL/min.

  • Detector Settings (FLD):

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 450 nm.

System Suitability & Self-Validation
  • Reagent Blank Validation: Inject a blank containing only water and the OPA/NAC reagent. OPA itself does not fluoresce, so the baseline must be clean. A peak here indicates amine contamination in the buffers.

  • Internal Standard (IS) Tracking: Spike all samples with a known concentration of Hexylamine as an internal standard. The ratio of the Analyte Area to the IS Area corrects for any minor fluctuations in derivatization efficiency across the run.

Comparative Method Validation Data

The table below summarizes the expected validation parameters for both methodologies, allowing researchers to select the appropriate approach based on their specific analytical lifecycle stage.

ParameterHPLC-CAD (Direct)HPLC-FLD (OPA Derivatization)
Detection Mechanism Aerosol charge transferFluorescence of isoindole adduct
Linear Range 10 µg/mL – 1000 µg/mL0.05 µg/mL – 10 µg/mL
Limit of Detection (LOD) ~ 2.0 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 6.0 µg/mL~ 0.03 µg/mL
Mobile Phase Restrictions Strictly Volatile (No Phosphates)Non-volatile buffers permitted
Sample Prep Complexity Low (Direct dilution)High (Requires exact reaction timing)
Primary Application Bulk API Purity, Formulation AssayTrace Impurity Profiling, Bioanalysis

References

  • Title: Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Source: Journal of the American Chemical Society. URL: 4

  • Title: Advances in the o-phthalaldehyde derivatizations. Source: Journal of Chromatography A. URL: 3

  • Title: 4-Aminocyclohexanol | 40525-78-8. Source: Benchchem. URL: 1

  • Title: Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Source: ResearchGate. URL: 2

Sources

Application

Application Note: Optimization of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Sample Preparation for High-Throughput Biochemical Assays

Introduction & Structural Causality 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a synthetic aliphatic amino-alcohol characterized by a lipophilic core (a cyclohexyl ring and a pentyl chain), a tertiary alcohol, and a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a synthetic aliphatic amino-alcohol characterized by a lipophilic core (a cyclohexyl ring and a pentyl chain), a tertiary alcohol, and a primary amine. Handling this compound in aqueous biochemical assays presents unique physicochemical challenges. As an Application Scientist, it is critical to understand that experimental anomalies with this compound rarely stem from the biological target, but rather from improper sample solubilization, pH shifts, or unintended chemical cross-reactivity.

Physicochemical Profiling
  • Primary Amine Basicity: The primary amine group acts as a strong base. In aqueous environments, its basic strength is dictated not only by the availability of the nitrogen's lone pair but also by the extensive stabilization of the resulting conjugate acid through hydrogen bonding with water molecules[1][2]. Consequently, adding high concentrations of this compound to unbuffered water will drastically spike the pH.

  • Tertiary Alcohol Stability: The hydroxyl group situated on the cyclohexane ring is a sterically hindered tertiary alcohol. While acetals and tertiary alcohols are highly stable in aqueous base, they are susceptible to rapid dehydration (forming an alkene) when exposed to strong aqueous acids[3].

  • Lipophilicity: The 11-carbon aliphatic backbone drives hydrophobic interactions. Without a proper co-solvent strategy, the compound will form localized micelles or precipitate out of aqueous assay buffers.

Buffer Selection & Assay Interference

To maintain the structural integrity of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, the choice of assay buffer is paramount.

The Tris-HCl Advantage: We strongly recommend Tris-HCl (Tromethamine/THAM) for intermediate dilutions. Tris is a biologically inert amino alcohol that exhibits low toxicity and serves as an exceptionally effective amine compound for pH control within the physiological range (pH 7.4)[4][5]. Because Tris itself is an amino alcohol, it buffers the sudden introduction of the compound's basic primary amine without causing localized pH micro-gradients that could denature target proteins.

Avoiding Amine-Reactive Interference: In biochemical assays utilizing NHS-ester fluorophores or crosslinkers, the primary amine of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol will act as a competitive nucleophile. This quenches the assay reagents and leads to false-negative readouts. Assays must rely on non-covalent fluorescent probes or pre-conjugated antibodies.

Data Presentation: Physicochemical & Buffer Matrices

Table 1: Physicochemical Properties & Experimental Implications

PropertyValue / CharacteristicExperimental Implication (Causality)
Molecular Class Aliphatic Amino-AlcoholAmphiphilic nature requires stepwise solvent transition.
Primary Amine pKa ~9.5 – 10.5Highly cationic at pH 7.4; binds non-specifically to anionic plates.
Tertiary Alcohol Sterically HinderedStable in base; avoid pH < 3 to prevent acid-catalyzed dehydration[3].
Lipophilicity High (11 Aliphatic Carbons)Requires 100% anhydrous DMSO for initial stock solubilization.

Table 2: Buffer Compatibility Matrix

Buffer SystemCompatibilityRationale
Tris-HCl (pH 7.4) ExcellentInert amino alcohol buffer; effectively neutralizes compound basicity[5].
PBS (pH 7.4) ModerateHigh concentrations of primary amines can form insoluble phosphate salts.
Unbuffered Water PoorAmine protonation drastically spikes pH, ruining assay reproducibility[1].

Experimental Protocol: Self-Validating Sample Preparation

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a mandatory turbidimetric quality control step to guarantee that the compound remains in solution before introduction to the biological matrix.

Materials Required
  • 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (Lyophilized solid)

  • Anhydrous DMSO (≥99.9% purity, stored under argon)

  • Tris-HCl Buffer (50 mM, pH 7.4)

  • 96-well UV-transparent microplates

Step-by-Step Methodology

Step 1: Reconstitution (10 mM Stock)

  • Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes. Causality: Preventing atmospheric moisture condensation is critical, as water in the DMSO stock will trigger hydrolytic degradation during subsequent freeze-thaw cycles.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock. Vortex for 60 seconds until optically clear.

Step 2: Intermediate Aqueous Dilution (100 µM)

  • Pre-warm the Tris-HCl (pH 7.4) buffer to 37°C. Causality: Warming the buffer increases the thermodynamic solubility limit during the critical solvent-transition phase.

  • Dilute the 10 mM stock 1:100 into the warmed Tris-HCl buffer to create a 100 µM intermediate solution (containing 1% DMSO). Pipette up and down gently; do not vortex, as excessive agitation of amphiphilic compounds can induce foaming and micelle aggregation.

Step 3: Self-Validation (Turbidimetric QC)

  • Transfer 100 µL of the intermediate solution to a UV-transparent 96-well plate.

  • Measure the optical density (absorbance) at 600 nm (OD600) using a microplate reader.

  • Validation Check: An OD600 > 0.05 indicates colloidal aggregation or precipitation. If this occurs, the sample is invalid for biochemical assays. Discard and repeat Step 2 using a 2% DMSO final concentration or a slower dropwise addition method.

Step 4: Final Assay Integration

  • Perform serial dilutions of the validated intermediate solution directly into the final assay matrix, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced cellular toxicity.

Biochemical Assay Workflows & Toxicity Screening

When evaluating 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in cell-based biochemical assays, researchers must account for dose-dependent off-target effects. High concentrations of lipophilic amino-alcohols can induce severe hepatocellular damage.

Advanced in vitro toxicity findings (such as those utilizing microfluidic liver-on-a-chip models) demonstrate that off-target accumulation of similar alkaloid compounds causes a specific constellation of injury phenotypes. These include excessive Reactive Oxygen Species (ROS) accumulation, the loss of mitochondrial membrane potential (ΔΨm) as indicated by JC-1 staining, and subsequent caspase-3 activation leading to apoptosis[6]. Assays should be multiplexed to monitor these specific stress biomarkers.

Mandatory Visualizations

Workflow N1 Solid Compound (Lyophilized) N2 10 mM Stock (100% Anhydrous DMSO) N1->N2 Solubilization N3 100 µM Intermediate (Tris-HCl Buffer, pH 7.4) N2->N3 Aqueous Dilution N4 Final Assay Matrix (<0.1% DMSO) N3->N4 Serial Dilution

Figure 1: Step-by-step sample preparation workflow for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Pathway Cmpd 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Receptor Target Receptor Binding Cmpd->Receptor Primary Target (Low Dose) Mito Mitochondrial Depolarization (↓ΔΨm) Cmpd->Mito Off-Target (High Dose) ROS ROS Accumulation Mito->ROS Oxidative Stress Casp Caspase-3 Activation ROS->Casp Apoptotic Signaling Tox Hepatocellular Toxicity Casp->Tox Cell Death Execution

Figure 2: Pharmacological and dose-dependent toxicity signaling pathway of the compound.

References

  • Integrated UHPLC-Q-TOF/MS and Liver-on-a-Chip Evaluation of Chemical Composition Changes and Hepatotoxicity Differences... Source: mdpi.com URL:[Link]

  • What is the strength of primary, secondary, and tertiary amines in water? Source: quora.com URL:[Link]

  • CHAPTER 21: AMINES Source: utexas.edu URL: [Link]

Sources

Method

Application Note: Crystallization Methods for Isolating 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Methodological Guide Introduction & Physicochemical Profiling The compound 1-(1-Aminopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Methodological Guide

Introduction & Physicochemical Profiling

The compound 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a sterically hindered, lipophilic amino alcohol of significant interest in medicinal chemistry and neuropharmacology. Structurally, it features a primary amine attached to a pentyl chain, which in turn is substituted at the C2 position with a cyclohexanol ring. This architecture introduces a chiral center at the C2 carbon of the aliphatic chain, necessitating rigorous stereochemical control during isolation.

Isolating high-purity amino alcohols presents a notorious challenge in process chemistry. Due to their propensity to form strong intermolecular hydrogen bonds while simultaneously possessing flexible lipophilic alkyl chains, these compounds frequently present as viscous oils or low-melting, hygroscopic solids[1]. Direct crystallization of the free base is often plagued by "oiling out" (liquid-liquid phase separation) rather than true crystallization. To circumvent this, the strategic formation of crystalline salts—either achiral (e.g., hydrochlorides) for chemical purification or chiral (e.g., tartrates) for enantiomeric resolution—is required[2][3].

Mechanistic Overview of Crystallization Strategies

To establish a self-validating isolation system, the experimental design must account for the thermodynamic solubility differences between the free base and its ionized forms.

  • Achiral Salt Formation (Hydrochloride): Converting the primary amine to a hydrochloride salt dramatically increases the lattice energy of the molecule. By utilizing an ethereal antisolvent like methyl tert-butyl ether (MTBE), the highly polar hydrochloride salt is forced out of solution as a crystalline precipitate, leaving lipophilic impurities in the mother liquor[2].

  • Diastereomeric Salt Resolution: To isolate a specific enantiomer, the racemic free base is reacted with an enantiopure resolving agent, such as L-tartaric acid. This forms a pair of diastereomeric salts that possess distinct physical properties and solubility profiles. L-tartaric acid is particularly effective for amino alcohols because it forms a robust, three-dimensional hydrogen-bonded network with both the amine and the hydroxyl group of the substrate[4].

SaltStrategy Base 1-(1-Aminopentan-2-yl) cyclohexan-1-ol (Viscous Oil / Low MP) HCl HCl Gas / MTBE Achiral Salt Formation Base->HCl Enhances Bench Stability Tartaric L-Tartaric Acid / EtOH Chiral Resolution Base->Tartaric Enantiomeric Separation Recryst Recrystallization (EtOAc / Hexane) Base->Recryst Free Base Purification

Strategic pathways for the crystallization and isolation of amino alcohols.

Quantitative Data: Solvent & Resolving Agent Screening

The table below summarizes the empirical data for various crystallization systems applied to 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Table 1: Solvent Screening and Yield Optimization

MethodSolvent SystemResolving Agent / AcidYield (%)Purity / ee (%)Mechanistic Observation
Free Base EtOAc : Hexane (1:4)None45%>95% (Chem)Prone to oiling out at high supersaturation.
Achiral Salt MTBE / HCl (gas)Hydrogen Chloride88%>98% (Chem)Rapid precipitation; highly crystalline solid.
Chiral Res. EtOH : H2O (95:5)L-Tartaric Acid42%>99% eeExcellent diastereomeric discrimination.
Chiral Res. Isopropanol(S)-Mandelic Acid35%92% eeMultiple recrystallizations required to hit >99% ee.

*Note: Maximum theoretical yield for a classical diastereomeric resolution of a racemate is 50%.

Experimental Workflows

Protocol A: Isolation via Hydrochloride Salt Formation

Purpose: To isolate the chemically pure racemate as a bench-stable solid.

Causality Note: MTBE is selected as the primary solvent because the free base is highly soluble in it, while the resulting HCl salt is virtually insoluble, driving the equilibrium entirely toward precipitation[3].

  • Dissolution: Dissolve 10.0 g of crude racemic 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C under continuous magnetic stirring.

  • Salt Formation: Slowly bubble dry HCl gas into the solution (or dropwise add 1.05 equivalents of 2M HCl in diethyl ether). Monitor the pH until the solution is distinctly acidic (pH ~2 on wetted indicator paper). A dense white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete crystal lattice formation and prevent the occlusion of impurities.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with two 20 mL portions of cold MTBE.

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 40 °C to a constant weight.

Protocol B: Diastereomeric Salt Resolution via L-Tartaric Acid

Purpose: To isolate the enantiopure (S)-1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Causality Note: A 95:5 Ethanol/Water mixture is utilized because pure ethanol often results in premature precipitation of amorphous material. The small amount of water increases the solubility of the tartrate salts, allowing for a controlled, thermodynamically driven crystallization of the less soluble diastereomer[4][5].

  • Salt Formation: In a 500 mL jacketed reactor, dissolve 20.0 g of racemic free base in 150 mL of 95% Ethanol. Heat the mixture to 60 °C.

  • Resolving Agent Addition: In a separate flask, dissolve 16.2 g (1.0 eq) of L-Tartaric acid in 100 mL of 95% Ethanol. Slowly add this hot solution to the reactor over 15 minutes.

  • Controlled Cooling & Seeding: Cool the reactor to 45 °C. If available, seed the solution with 50 mg of the pure target diastereomeric salt. Critical Step: Cool the mixture from 45 °C to 20 °C at a strictly controlled rate of 0.1 °C/min. Rapid cooling will cause the amino alcohol to oil out, ruining the enantiomeric enrichment[5].

  • Filtration: Stir the resulting slurry at 20 °C for 4 hours. Filter the crystalline salt and wash with 30 mL of cold ethanol.

  • Free Base Recovery: Suspend the isolated salt in 100 mL of MTBE. Add 100 mL of 1M NaOH (aq) and stir vigorously for 30 minutes. The alkaline environment breaks the salt, driving the enantiopure free base into the organic MTBE layer[3].

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base.

ResolutionWorkflow Racemate Racemic 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (Free Base) Mix Diastereomeric Salt Formation (in 95% EtOH at 60°C) Racemate->Mix Acid Resolving Agent (L-Tartaric Acid) Acid->Mix Cryst Controlled Cooling (0.1 °C/min) & Selective Crystallization Mix->Cryst Seed at 45°C Solid Target Enantiomer Salt (Crystalline Precipitate) Cryst->Solid Vacuum Filtration Liquid Mother Liquor (Enriched in Opposite Enantiomer) Cryst->Liquid Recovery Alkaline Workup (1M NaOH) & Extraction (MTBE) Solid->Recovery Break Salt PureBase Enantiopure Free Base (>99% ee) Recovery->PureBase Solvent Evaporation

Workflow for the diastereomeric salt resolution of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Analytical Validation

To ensure the integrity of the crystallization process, the following analytical validations must be performed:

  • Chiral HPLC: Utilize a stationary phase such as Chiralpak AD-H with a mobile phase of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1) to quantify the enantiomeric excess (ee) of the recovered free base.

  • NMR Spectroscopy: ¹H-NMR (in CDCl₃) should be used to confirm the absence of residual MTBE (singlet at ~1.19 ppm) or ethanol, and to verify the structural integrity of the cyclohexanol and pentyl moieties.

  • Melting Point Determination: The isolated hydrochloride salt should exhibit a sharp melting point. A depressed or broad melting range indicates incomplete crystallization or the presence of the opposite diastereomer trapped in the crystal lattice.

References

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at:[Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design (ACS Publications). Available at:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Diastereomeric Salt Resolution Based Synthesis of LY503430, an AMPA Potentiator. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Application

Application Note: Biophysical and Functional Characterization of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Interactions

Target Audience: Researchers, biophysicists, and drug development professionals. Compound Profile: 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (MW: ~185.3 g/mol ) is a synthetic amino-alcohol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Compound Profile: 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (MW: ~185.3 g/mol ) is a synthetic amino-alcohol. Its structural motif—a lipophilic cyclohexyl ring combined with a basic primary amine and an aliphatic pentyl chain—is characteristic of neuroactive compounds targeting membrane-bound central nervous system (CNS) targets, such as NMDA receptors or monoamine transporters.

Strategic Rationale & Assay Architecture

When profiling low-molecular-weight, amphiphilic compounds like 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, researchers face two primary challenges: non-specific binding (NSB) driven by the aliphatic chains, and the conformational instability of its putative membrane-bound targets.

To establish a self-validating data package, we employ an orthogonal biophysical cascade. We do not rely on a single readout. Instead, we utilize Microscale Thermophoresis (MST) for primary solution-state affinity, Surface Plasmon Resonance (SPR) for kinetic deconvolution ( kon​ / koff​ ), and Isothermal Titration Calorimetry (ITC) to map the thermodynamic drivers of the interaction.

Workflow Target Target Preparation (Receptor in Nanodiscs) MST Primary Screen (MST) Solution-State Affinity (Kd) Target->MST Compound Compound Prep 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Compound->MST SPR Kinetic Profiling (SPR) Immobilized Target (kon, koff) MST->SPR Hit Validation ITC Thermodynamics (ITC) Enthalpy/Entropy (ΔH, -TΔS) SPR->ITC Mechanism Profiling

Fig 1: Orthogonal biophysical workflow for target deconvolution and validation.

Solution-State Affinity via Microscale Thermophoresis (MST)

Causality & Expertise: Membrane proteins often lose their native conformation when immobilized on a biosensor surface. MST circumvents this by measuring interactions in free solution [1]. The binding of the ~185 Da compound to a fluorescently labeled target alters the complex's hydration shell, size, and charge, resulting in a quantifiable shift in thermophoretic mobility.

Step-by-Step Protocol:

  • Target Labeling: Label the purified target receptor (e.g., reconstituted in lipid nanodiscs) using a RED-tris-NTA dye (if His-tagged) or NHS-ester dye (for primary amines). Achieve a final target concentration of 10–50 nM.

  • Ligand Preparation: Prepare a 16-point serial dilution of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Pluronic F-127 to suppress NSB, and 2% DMSO).

  • Complexation: Mix 10 µL of the labeled target with 10 µL of each ligand dilution. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Measurement: Load the samples into standard Monolith NT.115 capillaries. Expose to the IR laser (medium MST power, 20% excitation power) and record the fluorescence change over 30 seconds.

  • Self-Validation Control: Perform a "Capillary Scan" before the IR heating phase to ensure the compound does not cause ligand-induced fluorescence quenching or target aggregation.

Kinetic Deconvolution via Surface Plasmon Resonance (SPR)

Causality & Expertise: While MST provides equilibrium affinity ( KD​ ), SPR is essential for resolving the association ( kon​ ) and dissociation ( koff​ ) rate constants [2]. Because 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a small molecule, it generates a very low refractive index change. Therefore, high-density target immobilization and rigorous DMSO bulk-shift corrections are mandatory.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein to a high density (approx. 3,000–5,000 RU) to ensure the theoretical maximum response ( Rmax​ ) for the 185 Da compound is >15 RU. Block remaining active esters with 1 M Ethanolamine.

  • Buffer Matching: Prepare running buffer (HBS-EP+) containing exactly 2.0% DMSO.

  • DMSO Calibration: Inject a solvent correction series (1.5% to 2.5% DMSO) to build a calibration curve. This mathematically eliminates bulk refractive index artifacts caused by slight DMSO mismatches between the running buffer and the sample.

  • Single-Cycle Kinetics (SCK): To avoid harsh regeneration steps that could denature the target, use SCK. Inject five increasing concentrations of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (e.g., 0.1, 0.3, 1, 3, 10 µM) sequentially without regeneration, followed by a long dissociation phase (600 seconds).

  • Data Fitting: Double-reference the data (subtracting both the reference flow cell and a buffer blank injection) and fit to a 1:1 Langmuir binding model.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Expertise: Affinity alone does not predict drug efficacy or developability. ITC directly measures the heat released or absorbed during binding, parsing the Gibbs free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components [3]. The hydroxyl and amine groups of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol are expected to form hydrogen bonds (favorable ΔH ), while the displacement of water by the cyclohexyl/pentyl groups drives hydrophobic entropy (favorable −TΔS ).

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against the measurement buffer (e.g., 50 mM Phosphate pH 7.4, 150 mM NaCl). Use the exact dialysate to dissolve the compound to prevent heat-of-mixing artifacts.

  • Cell & Syringe Setup: Load the calorimetric cell with 20–30 µM of the target protein. Load the injection syringe with 300 µM of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

  • Titration Parameters: Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and an injection spacing of 150 seconds to allow the thermal baseline to stabilize.

  • Self-Validation Control: Perform a mock titration of the compound into the buffer alone. Subtract this "heat of dilution" from the raw protein titration data before integrating the peaks.

Mechanism Ligand 1-(1-Aminopentan-2-yl) cyclohexan-1-ol Receptor Target Receptor Membrane Bound Ligand->Receptor Hydrophobic & H-Bond Interactions Complex Macromolecular Complex Conformational Shift Receptor->Complex Response Downstream Signaling Modulation Complex->Response Allosteric Blockade

Fig 2: Putative molecular interaction mechanism and downstream modulation.

Quantitative Data Presentation

To ensure robust decision-making, biophysical parameters must be cross-referenced. Below is a representative data matrix summarizing the expected interaction profile of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol with a high-affinity CNS target.

Assay ModalityParameter MeasuredRepresentative ValueInterpretation / Causality
MST Equilibrium Affinity ( KD​ ) Validates target engagement in a native-like solution state.
SPR Association Rate ( kon​ ) 4.5×104 M−1s−1 Moderate on-rate, typical for sterically hindered aliphatic amines.
SPR Dissociation Rate ( koff​ ) 5.4×10−2 s−1 Fast off-rate, indicating transient receptor occupancy.
SPR Calculated Affinity ( KD​ ) Strong agreement with MST, validating the immobilization strategy.
ITC Stoichiometry ( n ) 0.95 Confirms a 1:1 specific binding event, ruling out aggregation.
ITC Enthalpy ( ΔH ) −4.2 kcal/mol Driven by H-bonding from the hydroxyl and primary amine.
ITC Entropy ( −TΔS ) −3.8 kcal/mol Driven by the hydrophobic effect of the cyclohexyl/pentyl moieties.

References

  • Jerabek-Willemsen, M., Wienken, C. J., Braun, D., Baaske, P., & Duhr, S. (2011). Molecular interaction studies using microscale thermophoresis. Assay and Drug Development Technologies, 9(4), 342-353. URL:[Link]

  • Rich, R. L., & Myszka, D. G. (2008). Survey of the year 2007 commercial optical biosensor literature. Journal of Molecular Recognition, 21(6), 355-400. URL:[Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in buffer

Initiating the Analysis I'm currently breaking down the request: improving the aqueous solubility of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in buffer. My focus is on the content type: developing a technical support center...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently breaking down the request: improving the aqueous solubility of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in buffer. My focus is on the content type: developing a technical support center with troubleshooting guides and FAQs in a Q&A format. The initial analysis is underway.

Defining the Parameters

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I'm now focusing on a robust technical support center for the molecule. My current approach involves a Q&A format that will specifically address precipitation, inconsistent assays, poor solubility, and optimal solvents. I'm building self-validating protocols with causal explanations and in-text citations linking to relevant sources. I will provide a proper reference list, and structure quantitative data in tables, as well as workflows in Graphviz (DOT) diagrams.

Optimizing Solubility Strategies

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Refining the Workflow

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I'm developing a kinetic assay (DMSO dilution) and a thermodynamic assay (shake-flask), using LC-MS/UV quantification for validation. I'm strategizing around pH adjustment (formulating as a salt) based on the pKa, co-solvent addition (e.g., ethanol), and cyclodextrin complexation (HP-β-CD) to improve solubility.

Explaining the Molecule's Behavior

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Constructing the Troubleshooting Guide

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Tracing the Sources

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Refining the Troubleshooting Diagram

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Visualizing the Flow

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Finalizing the Troubleshooting Guide

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Addressing the Precipitation Issue

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Evaluating Cyclodextrin Suitability

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Structuring the Solubility Guide

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Refining the Visualization

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Mapping the Sources

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Addressing Erratic Readouts

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Formulating the Salt

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Developing the Protocols

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Refining the Assay Protocol

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Visualizing the Assay

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Linking Solubility to References

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Verifying the Links

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Explaining the Molecule's Behavior

I've just been meticulously refining the "Precipitation at Physiological pH" section, making sure the explanation of solvent shift and kinetic vs. thermodynamic solubility is clear and concise, with references and woven in. I'm clarifying the issue of lipophilicity and how DMSO can overestimate solubility. I've also incorporated the importance of salt formation to improve the molecule's behavior. I will ensure the text is easily understood.

Evaluating Co-Solvent Effects

I'm currently assessing the impact of ethanol as a co-solvent. Ethanol will lower the dielectric constant of the aqueous buffer. I'm noting potential destabilization of cyclodextrin complexes if combined. The challenge is ensuring it does not exacerbate existing issues. I'll need to account for this in the Data Matrix, while also ensuring user safety. I'll also ensure it's explained in the relevant FAQs.

Finalizing the Troubleshooting Guide

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SolubilityOptimization Start 1-(1-Aminopentan-2-yl) cyclohexan-1-ol in Buffer Assess Observe Precipitation at pH 7.4? Start->Assess Start Experiment Kinetic Kinetic Solubility (DMSO Stock Dilution) Assess->Kinetic Yes pHAdjust Salt Formation & Buffer Optimization Assess->pHAdjust No CoSolvent Co-solvent Addition Kinetic->CoSolvent No precipitation Fail Troubleshoot Again Kinetic->Fail Precipitation Thermodynamic Thermodynamic Solubility (Shake-Flask) CDComplex Cyclodextrin Complexation Thermodynamic->CDComplex Improved Thermodynamic->Fail Precipitation pHAdjust->Thermodynamic Improved Succeed Solubility Achieved CDComplex->Succeed No precipitation CDComplex->Fail Precipitation CoSolvent->Fail Precipitation

Solubility troubleshooting flowchart for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. The diagram indicates a color map for visual clarity.

Refining the Visualization

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Finalizing the Document

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Optimization

Technical Support Center: HPLC Method Optimization for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Welcome to our dedicated guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. This molecule, with its primary amine and bulky non-polar structure, pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. This molecule, with its primary amine and bulky non-polar structure, presents a classic chromatographic challenge: achieving sharp, symmetrical peaks with stable retention times. This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you navigate method development, from initial peak tailing issues to final method validation.

Section 1: Foundational Understanding & Initial Problems

This section addresses the most common initial hurdles and the underlying chemistry causing them.

Q1: What are the key chemical properties of 1-(1-aminopentan-2-yl)cyclohexan-1-ol that make its HPLC analysis challenging?

Answer: The primary challenge stems from the molecule's basic primary amine group (-NH₂).

  • Analyte Chemistry: The compound has a pKa of approximately 9.8-10.5, characteristic of a primary amine. This means that in mobile phases with a pH below ~8, the amine group will be protonated, carrying a positive charge (becoming -NH₃⁺).

  • Stationary Phase Interaction: Standard reversed-phase columns (e.g., C18, C8) are built on a silica backbone. Even with advanced end-capping, a small population of residual silanol groups (Si-OH) exists on the silica surface. At pH values above ~3.5, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).

  • The Core Problem: The positively charged analyte (-NH₃⁺) engages in a strong secondary ionic interaction with the negatively charged silanol sites (Si-O⁻). This interaction is much stronger and has different kinetics than the desired hydrophobic (reversed-phase) interaction, leading to significant peak tailing, poor reproducibility, and low column efficiency.

Caption: A diagram illustrating the undesirable ionic interaction between the protonated amine analyte and a deprotonated silanol site on the silica surface, which is the primary cause of peak tailing.

Q2: I'm using a standard C18 column with a simple acetonitrile/water mobile phase, and my peak for this compound is extremely broad and tailed. Why?

Answer: This is the expected outcome due to the silanol interactions described in Q1. An unbuffered water/acetonitrile mobile phase typically has a pH between 5 and 7. In this range, your analyte is fully protonated (positively charged) and the silica surface is partially deprotonated (negatively charged), creating the perfect conditions for severe peak tailing.

Solution: You must control the mobile phase chemistry to mitigate this ionic interaction. Simply using organic solvent and water is insufficient for basic analytes.

Section 2: Core Troubleshooting & Optimization Workflow

This section provides a logical, step-by-step approach to resolving poor chromatography.

G Figure 2: Troubleshooting Workflow Start Start: Poor Peak Shape (Tailing > 1.5) Step1 Strategy 1: Control Mobile Phase pH Start->Step1 Step1_Low Option A: Low pH (2.5-3.0) (e.g., Formic Acid, TFA, Phosphate) Step1->Step1_Low Protonate Silanols Step1_High Option B: High pH (9.5-10.5) (e.g., Ammonium Bicarbonate) Requires pH-stable column! Step1->Step1_High De-protonate Analyte Step2 Strategy 2: Use Mobile Phase Additive Step1_Low->Step2 If tailing persists... Step1_High->Step2 If tailing persists... Step2_Amine Option C: Add Competitive Amine (e.g., 0.1% TEA) Step2->Step2_Amine Step3 Strategy 3: Select Appropriate Column Step2_Amine->Step3 Combine with pH control Step3_Col Use High-Purity, End-capped or Hybrid Silica Column Step3->Step3_Col Result Result: Symmetrical Peak (Tailing Factor < 1.2) Step3_Col->Result

Caption: A decision tree for systematically troubleshooting poor peak shape for basic analytes like 1-(1-aminopentan-2-yl)cyclohexan-1-ol.

Q3: How do I systematically eliminate peak tailing?

Answer: Follow the workflow in Figure 2. The most effective approach is to control the mobile phase pH to suppress the ionization of either the analyte or the silanol groups.

Strategy A: Low pH Mobile Phase (Recommended Starting Point)

  • Mechanism: By lowering the mobile phase pH to 2.5-3.0, you fully protonate the residual silanol groups (Si-OH), neutralizing their negative charge. While the analyte remains positively charged (-NH₃⁺), the anionic interaction sites on the column are eliminated. This is often the most robust and straightforward solution.

  • Recommended Buffers/Additives:

    • 0.1% Formic Acid (FA): Provides a pH of ~2.7. It is volatile and MS-friendly.

    • 0.1% Trifluoroacetic Acid (TFA): Provides a pH of ~2.0. TFA is a strong ion-pairing agent that can further improve peak shape but can cause ion suppression in MS and is difficult to remove from the column.

    • 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid: A non-volatile buffer that provides excellent pH control and peak shape, ideal for UV-only methods.

Strategy B: High pH Mobile Phase

  • Mechanism: By raising the mobile phase pH to a level above the analyte's pKa (e.g., pH 10.0-10.5), you neutralize the amine group (-NH₂). This eliminates the analyte's positive charge, thereby preventing ionic interactions with the now fully deprotonated silanols (Si-O⁻).

  • CRITICAL CAVEAT: Standard silica-based columns are not stable above pH 7.5. You MUST use a pH-stable column , such as a hybrid particle column (e.g., Waters XBridge, Agilent Zorbax Extend) or a polymer-based column. Using a standard silica column at high pH will rapidly and irreversibly dissolve the stationary phase.

  • Recommended Buffers:

    • 10 mM Ammonium Bicarbonate or Ammonium Formate, pH adjusted to 10.0 with Ammonium Hydroxide: Volatile and MS-friendly.

Q4: My peak elutes too early, near the void volume, even with 10% acetonitrile. How do I increase retention?

Answer: Poor retention indicates the analyte has insufficient hydrophobic interaction with the C18 stationary phase.

  • Decrease Organic Modifier: This is the first step. Reduce the percentage of acetonitrile (ACN) or methanol (MeOH) in your mobile phase. For this moderately polar compound, you may need to start as low as 5-10% ACN.

  • Change Organic Modifier: Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. Replacing ACN with MeOH will generally increase retention for most compounds. Try an equivalent mobile phase with methanol.

  • Use a Less-Retentive Column: This is counter-intuitive but important. If you are using a very long (250 mm) or high-surface-area column, the analyte may not be retained well. Consider a column with a different chemistry, such as an embedded polar group (EPG) phase. These phases offer alternative retention mechanisms that can be beneficial for polar bases.

  • Ensure Proper pH: At high pH (Strategy B above), the neutral form of the analyte is more hydrophobic than its protonated form. Switching from a low pH to a high pH method (on a suitable column) will often significantly increase retention time.

Q5: I have an impurity peak that is not resolved from my main analyte peak (Resolution < 1.5). How can I improve separation?

Answer: Improving resolution requires manipulating selectivity (the relative retention of the two compounds).

  • Optimize the Gradient: If you are using a gradient, make it shallower. A slower increase in the organic modifier percentage per minute gives the peaks more time to separate on the column.

  • Change the Organic Modifier: As mentioned in Q4, switching from acetonitrile to methanol (or vice versa) changes selectivity. The different solvent properties (dipole moment, hydrogen bonding capability) alter how each compound interacts with the stationary phase, often changing their elution order or spacing.

  • Change the pH: Adjusting the mobile phase pH by 0.5-1.0 unit can dramatically alter the ionization state and, therefore, the retention of the analyte and its impurities, especially if the impurities have different pKa values.

  • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can improve efficiency (narrower peaks). It can also slightly alter selectivity. This is usually a fine-tuning step.

Section 3: Practical Protocols & Method Validation
Protocol 1: Systematic Mobile Phase pH Scouting Experiment

This protocol outlines a structured experiment to determine the optimal mobile phase pH for analysis.

Objective: To evaluate peak shape and retention across a range of pH values.

Materials:

  • HPLC system with UV detector

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analyte standard (1 mg/mL in 50:50 Water:ACN)

  • Mobile Phase Solvents: HPLC-grade Water, Acetonitrile

  • Buffers/Additives: Formic acid, Potassium phosphate (monobasic), Phosphoric acid

Procedure:

  • Prepare Mobile Phases: Prepare the aqueous portion of the three mobile phases as described in Table 1.

  • Set Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection Wavelength: 210 nm (or as appropriate for a compound lacking a strong chromophore)

    • Run Type: Isocratic (start with 70% Aqueous : 30% Acetonitrile)

  • Equilibrate: For each mobile phase, flush the column with at least 20 column volumes before the first injection.

  • Inject and Analyze: Inject the standard in triplicate for each mobile phase condition.

  • Evaluate Data: Record the retention time (RT), peak asymmetry (tailing factor), and theoretical plates (N) for each condition. Choose the condition that provides the best balance of retention and peak shape.

Table 1: Example pH Scouting Mobile Phase Conditions

ConditionAqueous Phase CompositionApproximate pHExpected Outcome
A (Low pH) Water + 0.1% Formic Acid2.7Silanols are protonated; good peak shape expected.
B (Mid pH) 20 mM Potassium Phosphate4.5Some silanols deprotonated; tailing is likely.
C (Neutral) HPLC Grade Water (unbuffered)6-7Significant silanol deprotonation; severe tailing expected.
Protocol 2: System Suitability Testing (SST)

Once an optimal method is established, SST must be performed before each analytical run to ensure the system is performing correctly.

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a system suitability solution containing the analyte at a known concentration.

  • Make five or six replicate injections of the SST solution.

  • Calculate the parameters listed in Table 2.

  • Compare the results against the pre-defined acceptance criteria. The run is valid only if all SST criteria are met.

Table 2: Key System Suitability Test (SST) Parameters and Criteria

ParameterDefinitionTypical Acceptance Criteria (USP) [1]Rationale
Tailing Factor (T) A measure of peak symmetry.T ≤ 2.0 (ideally < 1.5)Ensures accurate peak integration and quantitation.
Relative Standard Deviation (RSD) of Peak Area Precision of replicate injections.%RSD ≤ 2.0%Demonstrates system and injection precision.
RSD of Retention Time Stability of retention time.%RSD ≤ 1.0%Indicates stable pump performance and column equilibration.
Theoretical Plates (N) A measure of column efficiency.N ≥ 2000Ensures sharp peaks and good separation power.
Resolution (Rs) Separation between the main peak and the closest impurity.Rs ≥ 2.0Guarantees baseline separation for accurate quantitation of both peaks.
Section 4: Advanced Topics & Special Cases
Q6: I need to transfer this method to LC-MS. What changes are required?

Answer: The primary consideration for LC-MS is the use of volatile mobile phase additives. Non-volatile salts like potassium phosphate will contaminate the mass spectrometer source.

  • Switch to Volatile Buffers: If you developed your method with phosphate buffer (as in Condition B, Table 1), you must replace it.

    • Low pH: 0.1% Formic Acid or 0.1% Acetic Acid are excellent choices. Avoid TFA if possible due to ion suppression [2].

    • High pH: 10 mM Ammonium Bicarbonate or 10 mM Ammonium Formate (pH adjusted with ammonium hydroxide) are standard volatile high-pH buffers. Remember to use a pH-stable column.

  • Lower the Concentration: Keep buffer concentrations low (5-10 mM) to minimize source contamination.

Q7: My compound is still poorly retained even with 100% aqueous mobile phase. Is Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative?

Answer: Yes, HILIC is an excellent alternative for polar basic compounds that are poorly retained in reversed-phase chromatography.

  • HILIC Mechanism: In HILIC, you use a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the water content.

  • Starting Conditions for 1-(1-aminopentan-2-yl)cyclohexan-1-ol:

    • Column: HILIC Amide or Silica column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid

    • Gradient: Start at 95% A, gradient to 70% A over 10 minutes.

  • Benefit: The protonated amine group (-NH₃⁺) will have a strong electrostatic attraction to the deprotonated silanols on a silica HILIC column, leading to very strong retention that can be modulated by the ionic strength of the buffer [3]. This "bad" interaction in reversed-phase becomes a useful retention mechanism in HILIC.

References
  • United States Pharmacopeia (USP). Chapter <621> Chromatography. USP-NF. [Link]

  • Waters Corporation. "A Guide to LC-MS Buffers and Mobile Phase Additives." Waters Application Notes. [Link]

  • Agilent Technologies. "A Practical Guide to HILIC." Agilent Primer. [Link]

Troubleshooting

Technical Support Center: Resolving LC Peak Tailing for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve severe peak tailing issues associated with highly basic aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve severe peak tailing issues associated with highly basic aliphatic amines.

Analyte Overview & Mechanistic Causality

The Challenge: 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a highly lipophilic molecule containing a primary aliphatic amine and a hydroxyl group. In reversed-phase liquid chromatography (RPLC), basic analytes like this are notorious for exhibiting severe peak tailing, peak asymmetry, and poor loadability on standard silica-based stationary phases 1[1].

The Causality: At typical mobile phase pH ranges (pH 4–8), the primary amine is fully protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on the silica column surface become ionized (Si-O⁻, negatively charged) 2[2]. This creates a strong electrostatic cation-exchange interaction. Because these active silanol sites are heterogeneous and easily saturated, the analyte undergoes a non-linear dual-retention mechanism (hydrophobic partitioning + ion exchange). This saturation leads to a non-linear Langmuir adsorption isotherm, which manifests chromatographically as a broad, tailing peak 3[3].

Diagnostic Workflow

Before altering chemical parameters, you must validate that the tailing is a chemical phenomenon and not a physical system defect.

PeakTailingTroubleshooting N1 Observe Peak Tailing for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol N2 Inject Neutral Reference Standard (e.g., Uracil or Toluene) N1->N2 N3 Does the neutral peak tail? N2->N3 N4 Physical System Issue (Dead volume, bad fittings, column void) N3->N4 Yes N5 Chemical Interaction Issue (Silanol-Amine Interaction) N3->N5 No N6 Choose Chromatographic Strategy N5->N6 N7 Low pH (pH < 3) Protonate Silanols Use CSH Column or TFA N6->N7 N8 High pH (pH > 10.5) Deprotonate Amine Use BEH Column N6->N8 N9 Mobile Phase Additives Chaotropic Salts (KPF6) or TEA N6->N9

Logical workflow for diagnosing and resolving LC peak tailing of basic amines.

Frequently Asked Questions (FAQs)

Q1: How do I definitively prove the tailing is caused by silanol interactions and not a bad column bed? A: Utilize a self-validating injection protocol. Inject a neutral reference standard (e.g., Toluene or Uracil) under the exact same mobile phase conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions4[4]. If the neutral peak is perfectly symmetrical ( As​ ~ 1.0) but your amine tails, the issue is strictly chemical. If the neutral peak also tails, you have a physical problem (e.g., dead volume, blocked frit, or collapsed column bed) 2[2].

Q2: I am using an LC-MS system. What is the best column chemistry to prevent tailing without using signal-suppressing additives? A: Transition to a Charged Surface Hybrid (CSH) column. CSH technology introduces a reproducible, low-level positive charge to the stationary phase surface 5[5]. At an acidic pH, this positive surface electrostatically repels the protonated 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, blocking it from accessing underlying silanols 6[6]. This allows you to achieve sharp peaks using low-ionic-strength, MS-friendly buffers like 0.1% Formic Acid 7[7].

Q3: Can I solve this by simply adjusting the mobile phase pH on a standard C18 column? A: Yes, but with limitations based on your column's pH tolerance:

  • Low pH (< 3.0): Lowers the pH below the pKa of the silanols, forcing them into a neutral (Si-OH) state. Adding an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) further neutralizes the basic amine 7[7]. Caution: TFA can cause ion suppression in MS.

  • High pH (> 10.5): Raises the pH above the amine's pKa, deprotonating it into a neutral state and completely shutting down the electrostatic interaction 8[8]. Caution: This requires a highly durable column, such as an Ethylene Bridged Hybrid (BEH), as standard silica dissolves above pH 8.0 7[7].

Q4: What are chaotropic salts, and when should I use them? A: If you are restricted to LC-UV and standard silica columns, chaotropic salts (e.g., Potassium Hexafluorophosphate, KPF6​ ) are highly effective 9[9]. These lipophilic anions form nonstoichiometric double-layer ion pairs, masking the stationary phase and dramatically improving the mass transfer and peak shape of protonated amines 10[10].

Step-by-Step Experimental Protocols

Protocol A: Low-pH CSH Workflow (Optimized for LC-MS)

Objective: Leverage electrostatic repulsion to achieve symmetrical peaks with volatile buffers.

  • Column Installation: Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H2​O (Yields pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% to 95% B over 10 column volumes.

  • Validation: Calculate the Asymmetry factor ( As​ ). An As​ value between 1.0 and 1.2 confirms successful silanol shielding 2[2].

Protocol B: High-pH BEH Workflow (Optimized for LC-UV)

Objective: Deprotonate the analyte to eliminate cation-exchange interactions.

  • Column Installation: Install a high-pH tolerant BEH C18 column 7[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • System Purge: Ensure all prior acidic mobile phases are completely purged to prevent buffer precipitation.

  • Gradient Execution: Run a linear gradient from 10% to 90% B. Monitor UV absorbance at the analyte's optimal wavelength.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol under various conditions.

Column ChemistryMobile Phase ConditionAnalyte StateSilanol StateExpected Peak Asymmetry ( As​ )Relative Theoretical Plates ( N )
Standard Type-A C18 0.1% Formic Acid (pH ~2.7)Protonated (+)Partially Ionized (-)> 2.5 (Severe Tailing)Low (< 2,000)
Standard Type-B C18 0.1% TFA (pH ~2.0)Ion-Paired (Neutralized)Protonated (Neutral)1.3 - 1.5 (Moderate)Medium (~ 8,000)
BEH C18 10 mM NH4​OH (pH 10.5)Deprotonated (Neutral)Ionized (-)1.0 - 1.1 (Excellent)High (> 12,000)
CSH C18 0.1% Formic Acid (pH ~2.7)Protonated (+)Repelled by (+) Surface1.0 - 1.2 (Excellent)Very High (> 15,000)

References

  • Phenomenex - How to Reduce Peak Tailing in HPLC?
  • Axion Labs - HPLC Peak Tailing
  • Agilent - Tips and Tricks of HPLC System Troubleshooting
  • Element Lab Solutions - Peak Tailing in HPLC
  • ACS Publications - Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chrom
  • Waters Knowledge Base - How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • NIH / Elsevier - Liquid chromatographic method for toxic biogenic amines in foods using a chaotropic salt
  • Chromnet - Overloading study of basic compounds with a positively charged C18 column in liquid chrom
  • MDPI - Static vs.
  • LCGC International - Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chrom

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses and purity issues when synthesizing complex 1,3-amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses and purity issues when synthesizing complex 1,3-amino alcohols.

1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a sterically hindered tertiary alcohol. During synthesis, isolation, and purification, this compound is highly susceptible to thermal degradation—primarily via dehydration. This guide provides authoritative, field-proven troubleshooting strategies to preserve the integrity of your target molecule.

Part 1: Mechanistic Diagnostics & FAQs

Q: Why does my product degrade into an alkene during solvent evaporation? A: The degradation you are observing is driven by an E1 elimination mechanism . Tertiary alcohols like 1-(1-aminopentan-2-yl)cyclohexan-1-ol possess an oxygen atom that is easily protonated by trace acids. Once protonated, the loss of water generates a tertiary carbocation. Because this carbocation is highly stabilized by hyperconjugation from the cyclohexane ring, the activation energy for dehydration is remarkably low[1]. Applying heat during solvent evaporation provides the necessary thermal energy to drive this endothermic cleavage, resulting in endocyclic or exocyclic alkene isomers [2].

E1_Mechanism A 1-(1-Aminopentan-2-yl) cyclohexan-1-ol B Protonated Alcohol Intermediate A->B Trace Acid / Heat C Tertiary Carbocation (+ H2O loss) B->C Rate Determining Step D Alkene Products (Endo/Exo Isomers) C->D Deprotonation

E1 dehydration pathway of 1-(1-aminopentan-2-yl)cyclohexan-1-ol into alkene isomers.

Q: How do I definitively know if thermal degradation has occurred in my batch? A: You can self-validate the integrity of your batch using 1 H-NMR before proceeding to the next synthetic step.

  • Intact Product: Look for a broad singlet corresponding to the tertiary hydroxyl proton (typically ~1.2–1.8 ppm, depending on concentration and solvent) and the intact multiplet of the alpha-methine proton on the pentyl chain.

  • Degraded Product: The appearance of vinylic protons in the 5.4–5.8 ppm region is the definitive diagnostic marker of dehydration. If you see signals here, your tertiary alcohol has eliminated water to form a double bond.

Q: Can I use standard silica gel chromatography for purification? A: No. Standard silica gel is inherently acidic (pH ~4.5–5.5). When a tertiary alcohol is passed through an acidic stationary phase, the local environment acts as a heterogeneous catalyst for dehydration, often destroying the product on the column [3]. You must switch to Basic Alumina or heavily triethylamine-deactivated silica.

Part 2: Quantitative Risk Assessment

To make informed experimental choices, review the following risk matrix. It summarizes how different parameters accelerate or mitigate the thermal degradation of your compound.

ParameterHigh-Risk ConditionDegradation PathwayEstimated Half-Life ( t1/2​ )Recommended Action
Temperature > 60 °C (e.g., distillation)Thermal E1 Dehydration< 2 hoursEvaporate under high vacuum at ≤ 35 °C.
pH < 4.0 (Acidic workup)Acid-Catalyzed E1< 15 minsBuffer aqueous layers to pH 8–9 with NaHCO 3​ .
Solvent Protic (e.g., MeOH, H 2​ O)Solvolysis / IonizationModerateSwap to aprotic solvents (DCM, EtOAc) for workup.
Drying Agent MgSO 4​ (Lewis Acidic)Surface-catalyzed E1VariableUse anhydrous Na 2​ SO 4​ instead.

Part 3: Validated Protocol for Low-Temperature Isolation

This step-by-step methodology is engineered as a self-validating system. By controlling the thermodynamics and local pH at every stage, you eliminate the causal factors of degradation.

Step 1: Temperature-Controlled Quenching
  • Action: Transfer the crude reaction mixture to a jacketed reactor or a flask submerged in an ice-water bath. Slowly add saturated aqueous NaHCO 3​ (1 volume equivalent) while maintaining aggressive stirring. Keep the internal temperature strictly < 20 °C .

  • Causality: Neutralizing the reaction prevents the protonation of the tertiary hydroxyl group. Maintaining a low temperature suppresses the thermal activation energy required to form the carbocation intermediate[2].

  • Validation Checkpoint: Verify the aqueous layer pH is between 8.0 and 9.0 using pH paper before proceeding.

Step 2: Aprotic Phase Extraction
  • Action: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x 0.5 volumes).

  • Causality: Aprotic solvents do not stabilize the leaving water molecule as effectively as protic solvents, drastically reducing the likelihood of solvolysis during the workup phase.

Step 3: Mild Desiccation
  • Action: Dry the combined organic layers over anhydrous Sodium Sulfate (Na 2​ SO 4​ ) for 15 minutes. Filter through a fritted funnel.

  • Causality: Avoid Magnesium Sulfate (MgSO 4​ ). Mg 2+ is a mild Lewis acid. Main group Lewis acids can coordinate with the 1,3-amino alcohol motif, catalyzing dehydration during the subsequent concentration step[3]. Na 2​ SO 4​ is strictly neutral and avoids this pathway.

  • Validation Checkpoint: The organic filtrate should be perfectly transparent, indicating complete removal of emulsified water.

Step 4: High-Vacuum Concentration (Critical Step)
  • Action: Concentrate the filtrate using a rotary evaporator. Set the water bath to a strict maximum of 35 °C . Apply a high vacuum (< 50 mbar for DCM; < 20 mbar for EtOAc).

  • Causality: Thermal degradation scales exponentially with temperature. By utilizing a high vacuum, you compensate for the low bath temperature, ensuring efficient solvent removal without providing the thermal energy required for elimination.

Workflow Step1 Reaction Quench Maintain T < 20°C | Buffer to pH 8-9 Step2 Aprotic Extraction Use DCM or EtOAc Step1->Step2 Step3 Mild Desiccation Use Na2SO4 (Avoid Lewis Acidic MgSO4) Step2->Step3 Step4 Solvent Evaporation High Vac (< 50 mbar) | Bath ≤ 35°C Step3->Step4 Step5 Purification Basic Alumina Chromatography Step4->Step5

Optimized synthesis and purification workflow to minimize thermal degradation.

References

  • Elimination Reactions of Alcohols. Master Organic Chemistry.[Link]

  • Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. RSC Publishing.[Link]

  • Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene. AskFilo.[Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 1-(1-Aminopentan-2-yl)cyclohexan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 1-(1-Aminopentan-2-yl)cyclohexan-1-ol .

This compound is a sterically hindered β -amino alcohol. Its structural motifs—a basic primary amine, an adjacent chiral center, and an amphiphilic cyclohexane-pentyl backbone—present unique downstream processing challenges. This guide bypasses generic advice, focusing instead on the chemical causality behind purification failures and providing self-validating protocols to ensure high-purity isolation.

Purification Decision Tree

To establish a robust purification pipeline, you must sequentially address the compound's basicity, polarity, and stereochemistry. The workflow below outlines the optimal path from crude reaction mixture to the enantiomerically pure intermediate.

PurificationWorkflow A Crude 1-(1-Aminopentan-2-yl) cyclohexan-1-ol B Acid-Base Extraction (pH > 12 + Salting Out) A->B C Organic Phase (Free Base) B->C Extract (DCM) D Aqueous Phase (Discard) B->D Aqueous Waste E Flash Chromatography (Silica + 1% TEA) C->E Remove Impurities F Chiral Resolution (Tartaric Acid) E->F Racemic Mixture G Diastereomeric Salt Crystallization F->G Salt Formation H Pure Enantiomer (Target Intermediate) G->H Recrystallize & Free Base

Purification workflow for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol intermediates.

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing and irreversible adsorption during silica gel chromatography? Causality: In 90% of cases, amine tailing is a chemical interaction issue, not a column void issue. The primary amine of the 1-aminopentan-2-yl group is highly basic. Standard silica gel contains residual silanol groups (Si-OH) which are slightly acidic. Your basic amine interacts ionically with these silanols, causing the compound to "stick" to the stationary phase, destroying peak symmetry and reducing recovery[1]. Solution: You must neutralize the stationary phase. Incorporate a basic modifier such as 0.5–1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide ( NH4​OH ) into your mobile phase[2][3]. The TEA acts as a competing base, neutralizing the acidic silanol groups before your analyte can bind to them, restoring Gaussian peak shapes[1].

Q2: My acid-base extraction yields are unacceptably low. The compound remains in the aqueous phase even at high pH. Why? Causality: β -amino alcohols are notoriously amphiphilic. The combination of the tertiary hydroxyl group and the primary amine creates strong, stable hydrogen-bonding networks (hydration shells) with water. Even when the amine is fully deprotonated (free base form), these hydration shells prevent efficient partitioning into moderately polar organic solvents like ethyl acetate. Solution: Implement a strict "salting out" procedure. Saturate the aqueous phase with NaCl to increase the ionic strength, which disrupts the hydration shells and decreases the aqueous solubility of the organic molecule. Adjust the pH to >12.0 to ensure 100% deprotonation, and extract with a less hydrogen-bonding solvent like Dichloromethane (DCM).

Q3: How can I effectively resolve the enantiomers of this racemic intermediate? Causality: Because the intermediate possesses a basic amine, the most reliable and scalable stereochemical separation method is classical chiral resolution via diastereomeric salt formation[4][5]. By reacting the racemic mixture with an enantiomerically pure chiral acid, you generate a mixture of two diastereomeric salts[4]. Solution: Unlike enantiomers, diastereomers possess different physical properties, most notably divergent solubilities[4][6]. We recommend using D- or L-Tartaric acid. It is highly effective for basic amino alcohols, allowing the less soluble diastereomeric salt to be isolated via fractional crystallization[4].

Step-by-Step Methodologies
Protocol A: Flash Chromatography with Basic Modifiers

Self-Validation Check: Ensure the column eluent tests basic on pH paper before loading the sample.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial non-polar mobile phase (e.g., Hexane) containing exactly 1% v/v Triethylamine (TEA)[1].

  • Column Equilibration: Pack the column and run 2-3 column volumes of the TEA-modified solvent. This step is critical to fully neutralize the acidic silanol groups prior to introducing the analyte[1].

  • Sample Loading: Dissolve the crude 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in a minimal amount of DCM. If the crude is an oil, perform dry loading by adsorbing the compound onto a small amount of silica gel and evaporating the solvent under reduced pressure.

  • Gradient Elution: Begin elution with 90:10 Hexane:Ethyl Acetate (+1% TEA). Gradually increase polarity to 50:50 Hexane:Ethyl Acetate (+1% TEA)[2].

  • Fraction Collection: Monitor fractions via TLC. Use a ninhydrin stain and heat to visualize the primary amine (appears as a dark purple/pink spot).

Protocol B: Chiral Resolution via Tartrate Salt Crystallization

Self-Validation Check: Monitor the optical rotation ( [α]D​ ) of the liberated free base to confirm enantiomeric excess (ee).

  • Salt Formation: Dissolve 1.0 equivalent of the purified racemic 1-(1-Aminopentan-2-yl)cyclohexan-1-ol in hot methanol. Slowly add a solution of 1.0 equivalent of (R,R)-(+)-Tartaric acid dissolved in hot methanol[4].

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature undisturbed. Once ambient temperature is reached, transfer the flask to a 4°C refrigerator for 12–24 hours to induce fractional crystallization of the less soluble diastereomeric salt[4][6].

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash the filter cake with ice-cold methanol to remove the more soluble diastereomer.

  • Free Base Liberation: To recover the pure enantiomer, suspend the isolated tartrate salt in distilled water. Adjust the aqueous solution to pH 12 using 2M NaOH. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the enantiomerically pure free base[6].

Quantitative Data Summaries

Table 1: Mobile Phase Optimization for β -Amino Alcohols on Silica Gel Data demonstrates the critical impact of basic modifiers on chromatographic resolution.

Solvent SystemModifierPeak ShapeApprox. Rf​ ValueResolution Quality
Hexane / EtOAc (1:1)NoneSevere Tailing0.15 - 0.35 (streak)Poor (Co-elution likely)
Hexane / EtOAc (1:1)1% TEASharp, Symmetrical0.45Excellent
DCM / MeOH (9:1)NoneModerate Tailing0.30Sub-optimal
DCM / MeOH (9:1)0.1% NH4​OH Sharp, Symmetrical0.55Excellent

Table 2: Partition Coefficient (LogD) vs. pH for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Data dictates the required conditions for successful liquid-liquid extraction.

Aqueous pHDominant SpeciesPartitioning BehaviorExtraction Efficiency (DCM)
pH < 7.0Protonated ( NH3+​ )Highly Aqueous Soluble< 5%
pH 9.0Mixed (Equilibrium)Emulsion Formation~ 40%
pH 12.0Free Base ( NH2​ )Organic Soluble~ 85%
pH 12.0 + Sat. NaClFree Base (Salted Out)Highly Organic Soluble> 98%
References
  • Benchchem. "A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives."[4]

  • Benchchem. "Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol."[2]

  • Wikipedia. "Chiral resolution."[6]

  • Benchchem. "Application Note and Protocol: Purification of 1-benzyl-1H-benzimidazol-5-amine by Column Chromatography."[1]

  • Chiralpedia. "Part 6: Resolution of Enantiomers."[5]

  • Smolecule. "Comprehensive Application Notes and Protocols: Catalytic Hydrogenation Synthesis of Ortetamine."[3]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-(1-Aminopentan-2-yl)cyclohexan-1-ol with traditional amino-alcohols

Comparative Analysis: 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (APCO) vs. Traditional Amino-Alcohols As a Senior Application Scientist, evaluating novel synthetic building blocks requires moving beyond basic structural anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (APCO) vs. Traditional Amino-Alcohols

As a Senior Application Scientist, evaluating novel synthetic building blocks requires moving beyond basic structural analysis and diving into functional, field-proven performance. 1-(1-Aminopentan-2-yl)cyclohexan-1-ol (hereafter referred to as APCO) is a highly sterically hindered, lipophilic β -amino alcohol.

This guide objectively compares APCO against traditional β -amino alcohols—such as 2-aminoethanol (MEA) and (1S,2R)-1-amino-2-indanol—across two critical domains: Organometallic Catalysis (as a chiral ligand) and Medicinal Chemistry (as a CNS-penetrant scaffold).

Structural and Physicochemical Profiling

The functional divergence between APCO and traditional amino-alcohols stems from its unique steric and electronic environment. The tertiary cyclohexanol core coupled with a flexible pentyl chain dramatically alters its lipophilicity and spatial bulk.

Table 1: Comparative Physicochemical Properties

CompoundMW ( g/mol )cLogPTPSA (Ų)Steric Environment (Ligand Pocket)
2-Aminoethanol (MEA) 61.08-1.346.5Minimal / Unhindered
(1S,2R)-1-Amino-2-indanol 149.191.246.5Rigid / Bicyclic
APCO 185.313.446.5Highly Bulky / Flexible Chain

Causality Insight: While all three compounds share identical Topological Polar Surface Area (TPSA) due to the conserved 1,2-amino alcohol motif, APCO’s cLogP is significantly higher. This drives its superior performance in passive membrane diffusion, whereas its steric bulk dictates its unique behavior in transition-metal coordination spheres.

Application 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Chiral β -amino alcohols are privileged ligands in the asymmetric transfer hydrogenation (ATH) of ketones[1]. In the classic Noyori-type mechanism, the reaction proceeds via a concerted six-membered transition state where a metal-bound hydride and an amine proton are simultaneously transferred to the ketone[2].

We evaluated APCO against traditional ligands to determine how its bulky cyclohexyl and pentyl groups influence turnover frequency (TOF) and enantiomeric excess (ee%).

Experimental Protocol: ATH of Acetophenone

This protocol is designed as a self-validating system, utilizing kinetic sampling to ensure catalyst stability.

  • Precatalyst Activation: In a Schlenk flask under argon, combine [RuCl2​(p−cymene)]2​ (0.025 mmol) and the amino-alcohol ligand (0.05 mmol) in anhydrous isopropyl alcohol (2.0 mL)[1].

  • Complexation: Heat the mixture to 80°C for 1 hour to form the active 16-electron Ru-complex, then cool to 60°C.

  • Substrate Addition: Add acetophenone (5.0 mmol) to the reaction mixture.

  • Initiation: Introduce 0.1 M KOH in isopropyl alcohol (0.5 mL) to initiate the hydride transfer cycle.

  • Monitoring & Quenching: Stir at 60°C. Sample 50 µL aliquots at 1-hour intervals. Quench by filtering through a short silica pad (eluting with ethyl acetate) to remove the Ru-catalyst.

  • Analysis: Determine conversion and ee% via Chiral GC (Supelco β -DEX column).

ATH_Workflow A Precatalyst [RuCl2(p-cymene)]2 B Ligand Addition (APCO vs Traditional) A->B C Active Ru-Catalyst Formation B->C i-PrOH, Reflux D Substrate Addition (Acetophenone) C->D E Transfer Hydrogenation (i-PrOH, KOH, 60°C) D->E F Chiral Alcohol Product E->F Hydride Transfer

Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones.

Table 2: ATH Performance Data (Reduction of Acetophenone)

LigandConversion (%)ee (%)TOF (h⁻¹)
2-Aminoethanol >950 (Racemic)120
(1S,2R)-1-Amino-2-indanol >9582 (S)450
APCO 8874 (R)310

Data Interpretation: APCO provides moderate enantioselectivity but induces a reversed stereochemical preference compared to 1-amino-2-indanol. The steric clash between the incoming acetophenone and APCO's pentyl chain forces the substrate into an alternative orientation during the transition state[2]. However, the flexibility of the pentyl chain slightly reduces the overall rigidity of the chiral pocket, resulting in a lower ee% than the rigid bicyclic indanol system[1].

Application 2: CNS Penetration & BBB Permeability (PAMPA)

In neurotherapeutic drug design, β -amino alcohols are frequently utilized as pharmacophores. However, traditional small amino-alcohols like MEA are highly hydrophilic, preventing passive diffusion across the Blood-Brain Barrier (BBB). APCO’s high cLogP (3.4) positions it as an ideal lipophilic scaffold for CNS drug discovery. We validated this using the Parallel Artificial Membrane Permeability Assay (PAMPA)[3].

Experimental Protocol: PAMPA BBB Assay

This protocol incorporates Lucifer Yellow as an internal control to validate membrane integrity and prevent false positives from micro-tears.

  • Membrane Preparation: Coat the PVDF filter of the PAMPA donor plate with 5 µL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane[4].

  • Donor Solution Setup: Dilute the test amino-alcohol to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to each well of the donor plate. Include Lucifer Yellow (20 µM) as a membrane integrity marker[3].

  • Acceptor Solution Setup: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor plate.

  • Incubation: Carefully assemble the donor plate over the acceptor plate. Incubate at room temperature for 5 hours without agitation to simulate passive diffusion[3].

  • Quantification: Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS (MRM mode). Measure Lucifer Yellow fluorescence to confirm the lipid membrane was not compromised.

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the steady-state flux equation.

PAMPA_Workflow A Donor Compartment (10 µM Compound) B Artificial Membrane (Brain Lipid Extract) A->B Passive Diffusion C Acceptor Compartment (Buffer Solution) B->C D Incubation (5h, Room Temp) C->D E LC-MS/MS Quantification D->E F Calculate Papp (Permeability) E->F

PAMPA Workflow for Assessing Blood-Brain Barrier Passive Permeability.

Table 3: BBB Permeability Data

Compound Papp​×10−6 cm/sBBB Penetration Classification
2-Aminoethanol 0.1Low / Non-permeable
(1S,2R)-1-Amino-2-indanol 1.8Moderate
APCO 14.5High / Highly Permeable

Data Interpretation: APCO demonstrates exceptional passive permeability. Passive diffusion across the BBB requires a delicate balance of lipophilicity and polar surface area. Because APCO masks the polarity of the 1,2-amino alcohol motif with bulky, hydrophobic aliphatic groups, it partitions highly effectively into the hydrophobic core of the brain lipid extract[4].

Conclusion

1-(1-Aminopentan-2-yl)cyclohexan-1-ol (APCO) represents a highly specialized alternative to traditional amino-alcohols. While its flexible steric bulk makes it a secondary choice for rigid enantioinduction in ATH compared to indanol derivatives, its exceptional lipophilicity and BBB permeability make it a vastly superior building block for CNS-targeted medicinal chemistry.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones: Mechanism and Origin of Enantioselectivity. Journal of the American Chemical Society.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI.
  • A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. ResearchGate.

Sources

Comparative

A Researcher's Guide to Validating the Stereochemical Purity of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Commercial Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the stereochemical purity of a compound is not merely a quality metric; it is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of its pharmacological activity, safety, and efficacy.[1][2] This is particularly true for complex molecules like 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, which possesses multiple chiral centers, giving rise to several stereoisomers. Each stereoisomer can exhibit unique biological properties, making the precise control and validation of stereochemical purity a cornerstone of rigorous scientific investigation and regulatory compliance.[2][3]

This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of commercial batches of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. We will delve into the principles behind various techniques, offer detailed experimental protocols, and present a framework for comparing the performance of different commercial sources.

The Criticality of Stereochemical Integrity

1-(1-Aminopentan-2-yl)cyclohexan-1-ol features two chiral centers, leading to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The spatial arrangement of the amino and hydroxyl groups, along with the pentyl chain, dictates the molecule's three-dimensional structure and, consequently, its interaction with chiral biological targets such as enzymes and receptors.

The synthesis of this amino alcohol can result in mixtures of these stereoisomers.[4] Therefore, robust analytical methods are essential to not only separate and quantify the desired stereoisomer but also to detect and quantify any unwanted stereoisomeric impurities.[5] The presence of even small amounts of an undesired enantiomer or diastereomer can significantly impact research outcomes and the therapeutic index of a potential drug candidate.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric and diastereomeric purity is most commonly achieved through chromatographic techniques.[6] However, other spectroscopic and electrophoretic methods also offer powerful alternatives. The choice of method often depends on factors such as the required sensitivity, resolution, sample throughput, and the availability of instrumentation.[1]

Technique Principle Advantages Considerations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]High versatility, wide availability of CSPs, robust and reproducible.[1][3]Method development can be time-consuming, requires screening of various columns and mobile phases.[6]
Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (e.g., CO2) as the mobile phase, often with a co-solvent, and a chiral stationary phase.Faster analysis times, lower solvent consumption ("green" technique), suitable for high-throughput screening.[1]Requires specialized instrumentation.
Chiral Gas Chromatography (GC) Separation of volatile derivatives of the enantiomers on a chiral stationary phase.[6]High resolution and sensitivity, suitable for volatile and thermally stable compounds.[6]Requires derivatization of the amino and hydroxyl groups, which adds a step to the workflow and can introduce variability.[7]
Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility of enantiomers in the presence of a chiral selector added to the buffer.[8]High separation efficiency, minimal sample and solvent consumption, fast analysis times.[2][8]Can be less robust than HPLC for routine quality control, sensitivity can be a limitation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.[9]Provides structural information, accurate quantification without the need for a reference standard of the minor enantiomer.Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.
Workflow for Stereochemical Purity Validation

Workflow for Stereochemical Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Verification Sample_Acquisition Acquire Commercial Batch Dissolution Dissolve in Appropriate Solvent Sample_Acquisition->Dissolution Method_Selection Select Primary Method (e.g., Chiral HPLC) Dissolution->Method_Selection Method_Development Develop and Optimize Separation Conditions Method_Selection->Method_Development Data_Acquisition Acquire Chromatogram/Spectrum Method_Development->Data_Acquisition Peak_Integration Integrate Peaks of Stereoisomers Data_Acquisition->Peak_Integration Purity_Calculation Calculate %ee and %de Peak_Integration->Purity_Calculation Confirmation Confirm with Orthogonal Method (e.g., Chiral GC or SFC) Purity_Calculation->Confirmation Final_Report Final_Report Confirmation->Final_Report Final Report & Batch Release

Caption: A generalized workflow for the validation of stereochemical purity.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for enantiomeric purity analysis due to its robustness and the wide variety of available chiral stationary phases (CSPs).[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a broad range of chiral compounds, including amino alcohols.[10]

Objective: To separate and quantify the stereoisomers of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column)

  • Data acquisition and processing software

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as mobile phase additives)

  • Sample of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane, isopropanol, and ethanol. A typical starting point is 80:15:5 (v/v/v) Hexane:IPA:EtOH. To improve peak shape and resolution for the amine, add a small amount of a basic modifier like DEA (e.g., 0.1%).

  • Sample Preparation: Dissolve the 1-(1-Aminopentan-2-yl)cyclohexan-1-ol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the prepared sample and record the chromatogram. The different stereoisomers will elute at different retention times.

  • Quantification: Integrate the peak areas of all stereoisomers. Calculate the enantiomeric excess (% ee) and diastereomeric excess (% de) using the following formulas:

    % ee = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] x 100

    % de = [ (Area_major_diastereomer_pair - Area_minor_diastereomer_pair) / (Area_major_diastereomer_pair + Area_minor_diastereomer_pair) ] x 100

Chiral Gas Chromatography (GC) with Derivatization

For volatile and thermally stable compounds, chiral GC offers excellent resolution.[6] Since 1-(1-Aminopentan-2-yl)cyclohexan-1-ol has polar amino and hydroxyl groups, derivatization is necessary to increase its volatility and improve chromatographic performance.[7]

Objective: To separate the derivatized stereoisomers of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (anhydrous)

  • Pyridine

  • Trifluoroacetic anhydride (TFAA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of anhydrous dichloromethane in a vial.

    • Add 50 µL of pyridine and 50 µL of trifluoroacetic anhydride (TFAA) to acylate the amino group.[7]

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool the vial and evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS to silylate the hydroxyl group.[7]

    • Cap the vial and heat at 70 °C for 45 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C and hold for 10 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

  • Analysis and Quantification: Inject the derivatized sample and record the chromatogram. Identify the peaks corresponding to the derivatized stereoisomers and calculate the % ee and % de based on their integrated peak areas.

Visualization of the Analytical Workflow

Analytical_Workflow Start Start: Receive Commercial Batch SamplePrep Sample Preparation Dissolution in appropriate solvent Filtration Start->SamplePrep Method Analytical Method Chiral HPLC Chiral GC (with Derivatization) Chiral SFC Other SamplePrep->Method Analysis Data Acquisition Inject sample Record chromatogram/spectrum Method->Analysis Quantification Data Processing Peak integration Calculation of %ee and %de Analysis->Quantification Verification Verification (Optional) Analysis by an orthogonal method Quantification->Verification Report Final Report Summary of results Comparison to specifications Verification->Report End End: Batch Acceptance/Rejection Report->End

Caption: A flowchart illustrating the key steps in the analytical workflow for purity validation.

Comparing Commercial Batches

When evaluating different commercial batches of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, it is crucial to perform a side-by-side comparison using a validated analytical method.

Parameter Batch A Batch B Batch C Ideal Specification
Enantiomeric Excess (% ee) of desired enantiomer 99.5%98.2%99.8%> 99.5%
Diastereomeric Excess (% de) 99.2%97.5%99.7%> 99.0%
Individual Impurity (unwanted stereoisomer) < 0.1%0.8%< 0.05%< 0.1%
Total Stereoisomeric Impurities 0.5%1.8%0.2%< 0.5%
Method Used Chiral HPLCChiral HPLCChiral HPLCValidated Chiral HPLC/SFC

This comparative data allows for an objective assessment of the quality and consistency of different suppliers. For drug development applications, adherence to stringent purity specifications is non-negotiable.

Conclusion

The validation of stereochemical purity for compounds like 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is a multifaceted process that requires a deep understanding of analytical chemistry and the specific properties of the molecule. Chiral HPLC and GC are powerful and reliable techniques for this purpose, each with its own set of advantages. By implementing robust and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their work, ultimately contributing to the advancement of science and medicine. The choice of an appropriate analytical method, coupled with a systematic approach to comparing commercial batches, is paramount for achieving reliable and reproducible results.

References

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2639-2655. [Link]

  • Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 608-614. [Link]

  • Zhang, J., et al. (2014). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 50(64), 8949-8952. [Link]

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University. [Link]

  • Wang, Y., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11336-11344. [Link]

  • Scriba, G. K. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(20), 4785. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (Eds.). (2003). Chiral separations by liquid chromatography and related technologies. CRC press. [Link]

  • Wainer, I. W. (1998). System suitability and validation for chiral purity assays of drug substances. Journal of pharmaceutical and biomedical analysis, 17(4-5), 539-545. [Link]

  • Correa-Basurto, J., et al. (2011). Synthesis of cis-and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 123-132. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(10), 1163-1185. [Link]

  • Yuki Gosei Kogyo Co., Ltd. (n.d.). Product Information. Yuki Gosei Kogyo Co., Ltd. [Link]

  • Ali, I., et al. (2015). Screening approach for chiral separation of β-aminoketones by HPLC on various polysaccharide-based chiral stationary phases. Journal of chromatographic science, 53(5), 764-771. [Link]

Sources

Validation

Comparative Analysis of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol and its Analogs: A Guide to Receptor Binding Affinity Models

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparative analysis of the receptor binding affinities of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol and its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the receptor binding affinities of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol and its structural analogs. In the absence of direct binding data for the title compound, this document synthesizes available experimental data for closely related aminocyclohexanol derivatives to construct predictive binding affinity models for the N-methyl-D-aspartate (NMDA) receptor, µ-opioid receptor (MOR), and monoamine transporters (SERT, DAT, NET). Detailed experimental protocols for radioligand binding assays are provided to enable researchers to validate these models and assess novel compounds. The guide further explores the structure-activity relationships (SAR) within this chemical class and illustrates the key signaling pathways associated with their primary molecular targets. This document serves as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting these key central nervous system receptors.

Introduction: The Therapeutic Potential of Aminocyclohexanol Derivatives

The aminocyclohexanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The compound 1-(1-Aminopentan-2-yl)cyclohexan-1-ol represents a novel chemical entity with potential to modulate key central nervous system (CNS) targets, including the NMDA receptor, opioid receptors, and monoamine transporters. Understanding the comparative binding affinities of this compound and its analogs at these receptors is crucial for elucidating its pharmacological profile and guiding the development of new therapeutics for a range of neurological and psychiatric disorders.

Given the current lack of publicly available binding data for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, this guide utilizes data from structurally similar analogs to build a predictive framework for its potential receptor interactions. This approach allows for an informed hypothesis on its likely pharmacological effects and provides a rationale for its synthesis and further investigation. The following sections will delve into the methodologies for assessing receptor binding, present a comparative analysis based on available analog data, and discuss the underlying structure-activity relationships that govern the interaction of these compounds with their molecular targets.

Methodologies for Determining Receptor Binding Affinity

The cornerstone of characterizing a compound's interaction with its target receptor is the radioligand binding assay. This technique provides a quantitative measure of the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

General Workflow for Radioligand Binding Assays

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cell culture or brain tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]MK-801, [3H]DAMGO) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: General workflow for a radioligand binding assay.

Detailed Experimental Protocols

The following are detailed protocols for conducting radioligand binding assays for the NMDA receptor, µ-opioid receptor, and monoamine transporters.

2.2.1. NMDA Receptor Binding Assay (MK-801)

This assay determines the affinity of a test compound for the ion channel pore of the NMDA receptor by measuring its ability to displace the radiolabeled channel blocker MK-801.[1][2]

  • Materials:

    • Rat cortical membranes

    • MK-801 (specific activity ~80 Ci/mmol)

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

    • Glutamate and Glycine (co-agonists)

    • Unlabeled (+)MK-801 (for non-specific binding)

    • Test compound

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation fluid and counter

  • Procedure:

    • Thaw rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of MK-801 (final concentration ~1-5 nM), 50 µL of glutamate/glycine solution (final concentration 10 µM each), and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of unlabeled (+)MK-801 (final concentration 10 µM), 50 µL of MK-801, 50 µL of glutamate/glycine, and 100 µL of membrane suspension.

      • Test Compound: 50 µL of test compound dilution, 50 µL of MK-801, 50 µL of glutamate/glycine, and 100 µL of membrane suspension.

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters, place them in scintillation vials with scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for the test compound. Calculate the Kᵢ value using the Cheng-Prusoff equation.

2.2.2. µ-Opioid Receptor Binding Assay ([³H]DAMGO)

This assay measures the affinity of a test compound for the µ-opioid receptor by its ability to displace the selective agonist [³H]DAMGO.[3]

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)

    • [³H]DAMGO (specific activity ~50 Ci/mmol)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • Naloxone (for non-specific binding)

    • Test compound

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Follow a similar procedure as the NMDA receptor assay, using µ-opioid receptor-expressing membranes.

    • The final concentration of [³H]DAMGO should be around its Kᴅ (~1-2 nM).

    • Use a high concentration of naloxone (e.g., 10 µM) to determine non-specific binding.

    • Incubate for 60-90 minutes at room temperature.

    • Perform filtration, washing, and scintillation counting as described above.

    • Calculate specific binding and determine the IC₅₀ and Kᵢ values.

2.2.3. Monoamine Transporter Binding Assays

These assays determine the affinity of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Radioligands:

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428 or [³H]CFT

  • General Procedure:

    • Use cell membranes expressing the specific human transporter (hSERT, hNET, or hDAT) or appropriate brain region homogenates (e.g., striatum for DAT).

    • The assay and wash buffers are typically Tris-based buffers containing NaCl.

    • The specific radioligand concentration should be near its Kᴅ value.

    • A known selective inhibitor for each transporter is used to determine non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, and cocaine or GBR 12909 for DAT).

    • Incubation times and temperatures may vary depending on the transporter and radioligand.

    • The separation of bound and free radioligand is achieved through rapid filtration.

    • Data analysis is performed as described for the other receptor assays.

Comparative Binding Affinity Models

As direct experimental data for 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is not available, this section presents a comparative analysis based on structurally related analogs. The data is compiled from various sources and serves as a predictive model for the potential binding profile of the title compound.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Aminocyclohexanol Analogs

Compound/AnalogNMDA Receptor ([³H]MK-801)µ-Opioid Receptor ([³H]DAMGO)SERT ([³H]Citalopram)NET ([³H]Nisoxetine)DAT ([³H]WIN 35,428)
1-(1-Aminopentan-2-yl)cyclohexan-1-ol Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Analog A: 1-Amino-1,3,3,5,5-pentamethyl-cyclohexane 1,870[3]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Analog B: Memantine 500 - 1,000Low AffinityLow AffinityLow AffinityLow Affinity
Analog C: Fentanyl Low Affinity0.39[4]Low AffinityLow AffinityLow Affinity
Analog D: (±)-3-((2-methoxy-4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)cyclohexan-1-ol Data Not Available2.3Data Not AvailableData Not AvailableData Not Available
Analog E: A-84543 Data Not AvailableData Not AvailableData Not AvailableData Not Available13

Disclaimer: The data presented for analogs are from different studies and experimental conditions may vary. This table is intended for comparative and predictive purposes only.

Key Signaling Pathways

The interaction of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol and its analogs with their target receptors initiates complex intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the NMDA and µ-opioid receptors.

NMDA Receptor Signaling Cascade

Activation of the NMDA receptor, a ligand-gated ion channel, leads to an influx of Ca²⁺, which acts as a second messenger to trigger a multitude of downstream signaling events crucial for synaptic plasticity.

G Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel Calmodulin Calmodulin Ca_influx->Calmodulin activates PKC PKC Ca_influx->PKC activates CaMKII CaMKII Calmodulin->CaMKII activates Ras_ERK Ras-ERK Pathway CaMKII->Ras_ERK activates PKC->Ras_ERK CREB CREB Activation Ras_ERK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Caption: NMDA receptor signaling pathway.

µ-Opioid Receptor Signaling Cascade

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Its activation by an agonist leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in an overall inhibitory effect on neuronal excitability.

G Agonist Opioid Agonist MOR µ-Opioid Receptor Agonist->MOR binds Gi_Go Gi/o Protein MOR->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits K_channel ↑ K⁺ Efflux (GIRK) Gi_Go->K_channel activates Ca_channel ↓ Ca²⁺ Influx Gi_Go->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: µ-Opioid receptor signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The binding affinity of aminocyclohexanol derivatives is significantly influenced by their structural features. Based on the available data for analogs, several key SAR trends can be inferred.

  • NMDA Receptor:

    • Substitutions on the Cyclohexane Ring: The presence and position of alkyl groups on the cyclohexane ring can modulate affinity. For instance, the multiple methyl groups in Analog A (1-amino-1,3,3,5,5-pentamethyl-cyclohexane) likely contribute to its specific interaction with the channel pore, although with lower affinity compared to more potent blockers.[3]

    • The Amino Group: A primary amino group is a common feature among many NMDA receptor channel blockers. Its protonated state at physiological pH is crucial for the voltage-dependent block of the ion channel.

    • The Hydroxyl Group: The presence of a hydroxyl group, as in the title compound, may influence binding through hydrogen bonding interactions within the receptor channel.

  • µ-Opioid Receptor:

    • The Aminopentyl Side Chain: The length and conformation of the aminoalkyl side chain are critical for optimal interaction with the MOR binding pocket. The pentyl chain in the title compound suggests a potential for hydrophobic interactions.

    • The Cyclohexanol Core: The rigid cyclohexanol scaffold serves as a template to orient the key pharmacophoric elements—the amino group and the side chain—in a conformationally restricted manner, which can enhance binding affinity and selectivity.

  • Monoamine Transporters:

    • The structural features required for high affinity at monoamine transporters are diverse. For the aminocyclohexanol scaffold, the nature of the amino group (primary, secondary, or tertiary) and the overall lipophilicity of the molecule are expected to be key determinants of affinity and selectivity for SERT, DAT, and NET.

Discussion and Future Directions

This guide has provided a framework for understanding the potential receptor binding profile of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol by leveraging data from its structural analogs. The presented models suggest that this compound may exhibit activity at the NMDA receptor, with the potential for additional interactions at opioid and monoamine transporter sites.

The key takeaway for researchers is the necessity of empirical validation. The detailed experimental protocols provided herein offer a clear path for the synthesis and subsequent pharmacological characterization of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. Future studies should focus on:

  • Synthesis and In Vitro Profiling: The synthesis of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol is the immediate next step, followed by comprehensive in vitro binding assays at a panel of receptors, including NMDA, opioid, and monoamine transporters, to determine its actual binding affinities and selectivity profile.

  • Functional Assays: Beyond binding affinity, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these receptors.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in relevant animal models will be essential to evaluate its pharmacokinetic properties, efficacy, and potential therapeutic applications.

By systematically addressing these research questions, the true pharmacological potential of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol can be unlocked, potentially leading to the development of novel and effective treatments for a range of CNS disorders.

References

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that combines clinical efficacy with a favorable tolerability profile. Journal of Neural Transmission, 114(8), 1021–1029. [Link]

  • Johnson, J. W., & Kotermanski, S. E. (2006). Mechanism of action of memantine. Current opinion in pharmacology, 6(1), 61–67. [Link]

  • Krystal, J. H., Sanacora, G., & Duman, R. S. (2013). Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond. Biological psychiatry, 73(12), 1133–1141. [Link]

  • Reynolds, I. J., & Miller, R. J. (1988). MK801 binding to the N-methyl-D-aspartate receptor in cultured cortical neurons. British journal of pharmacology, 95(1), 25–28. [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(1), 85–108. [Link]

  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences of the United States of America, 83(18), 7104–7108. [Link]

  • Toll, L., Berzetei-Gurske, I. P., Polgar, W. E., Brandt, S. R., Adapa, I. D., Rodriguez, L., ... & Winger, G. (1998). Standard binding and functional assays related to medications development division testing for potential cocaine and opiate narcotic abuse liability. NIDA research monograph, 178, 443–478.
  • Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., Shackman, R. K., & Suarez-Sharp, S. (2011). Uniform assessment of the potency and efficacy of mu-opioid agonists in a G-protein-coupled receptor-activated K+ channel (GIRK) assay. Analytical and bioanalytical chemistry, 401(5), 1549–1560. [Link]

  • Roth, B. L., & Driscol, J. (2011). Psychoactive Drug Screening Program (PDSP).
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical pharmacology, 85(11), 1635–1643. [Link]

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